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  • Product: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid
  • CAS: 313701-93-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Executive Summary: This document provides a comprehensive technical overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Executive Summary: This document provides a comprehensive technical overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule integrates a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (salicylic acid) backbone, creating a versatile scaffold with a spectrum of biological activities.[1] Research indicates this compound and its derivatives exhibit notable anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis properties.[1] The mechanism of action is believed to involve the modulation of inflammatory pathways, scavenging of free radicals, and inhibition of specific enzymes crucial for pathogen virulence, such as protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1] Furthermore, the core 2,5-dimethylpyrrole structure has been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications.[1][2]

Introduction: A Molecule of Interest

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (molecular formula C₁₃H₁₃NO₃, molecular weight ~231.25 g/mol ) is an organic compound featuring a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at the para position of a benzoic acid moiety.[3][4] This unique combination of a salicylic acid backbone and a dimethylpyrrole group underpins its diverse biological activities. The salicylic acid component is a well-established pharmacophore with anti-inflammatory properties, while the pyrrole ring is a common motif in many biologically active compounds.[1][5]

Synthesis of the Core Scaffold

The most versatile and widely employed methodology for constructing the pyrrole ring in derivatives of this compound is the Paal-Knorr synthesis.[3] This classical approach involves the condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, 4-amino-2-hydroxybenzoic acid.[1]

Detailed Protocol: Paal-Knorr Synthesis

Objective: To synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Materials:

  • 4-amino-2-hydroxybenzoic acid

  • 2,5-hexanedione

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) supplies

  • Ice-cold water or dilute HCl

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid (~5-10 mL per gram of amine).[1]

  • Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture and carefully quench it by slowly adding ice-cold water or dilute HCl.[1]

  • Isolation and Purification: The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent system.

Key Biological Activities and Mechanisms of Action

Preliminary studies and research on its derivatives indicate that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid possesses a range of biological activities.

Antioxidant Properties

The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.[3] This activity is likely attributable to the phenolic hydroxyl group on the benzoic acid ring, which can donate a hydrogen atom to neutralize free radicals.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases.[1][3] The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Antimicrobial and Anti-tuberculosis Activity

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid have shown promising antimicrobial and anti-tuberculosis activity.[1][6] Some hydrazide analogs have displayed good antimicrobial activity with minimum inhibitory concentration (MIC) values in the range of 1–4 μg/mL.[6] Several compounds from this class have also exhibited potent in vitro anti-tuberculosis activity against the H37Rv strain of Mycobacterium tuberculosis, with MIC values of 1–2 μg/mL.[6]

The proposed mechanism for its anti-tuberculosis action involves the inhibition of protein tyrosine phosphatase PtpA in Mycobacterium tuberculosis.[1] Furthermore, derivatives have been investigated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), two enzymes essential for bacterial survival.[7][8][9]

Enhancement of Monoclonal Antibody Production

A notable and distinct biological activity was observed with a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. This compound was found to increase monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures.[2][10] The compound was observed to suppress cell growth while increasing the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP).[2][10] A structure-activity relationship study identified the 2,5-dimethylpyrrole moiety as the most effective partial structure for this activity.[2]

Experimental Workflows and Data

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

Workflow:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile broth medium media_prep->serial_dilution inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate each well with the microbial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at optimal temperature and time inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection mic_determination Determine MIC as the lowest concentration with no visible growth visual_inspection->mic_determination Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis reagents Prepare assay buffer, enzyme, substrate, and inhibitor solutions plate_setup Add buffer, enzyme, and varying concentrations of the inhibitor to a microplate reagents->plate_setup pre_incubation Pre-incubate the enzyme and inhibitor plate_setup->pre_incubation reaction_initiation Initiate the reaction by adding the substrate pre_incubation->reaction_initiation kinetic_reading Monitor the reaction kinetically using a plate reader reaction_initiation->kinetic_reading rate_calculation Calculate the initial reaction rates kinetic_reading->rate_calculation ic50_determination Plot reaction rates against inhibitor concentration and determine the IC50 value rate_calculation->ic50_determination

Caption: General workflow for an enzyme inhibition assay to determine IC50.

Structure-Activity Relationship (SAR) Insights

The biological activities of this class of compounds are intrinsically linked to their structural features.

  • 2-Hydroxybenzoic Acid Moiety: This salicylic acid component is crucial for the anti-inflammatory and likely some of the antioxidant properties. [1][11][12][13]* 2,5-Dimethyl-1H-pyrrol-1-yl Moiety: The substitution at the 4-position of the benzoic acid with the dimethylpyrrole ring is a key determinant of the enhanced and diverse biological activities, including antimicrobial effects and the unique ability to boost monoclonal antibody production. [1][2]The methyl groups on the pyrrole ring can influence the lipophilicity and steric interactions with biological targets.

Future Perspectives and Conclusion

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and its derivatives represent a promising scaffold for the development of new therapeutic agents. The diverse biological activities, from antimicrobial to potential applications in bioprocessing, highlight the versatility of this chemical structure. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its various biological effects.

  • In Vivo Efficacy and Toxicity: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of lead compounds. [14]* Lead Optimization: Synthesizing and screening a broader range of derivatives to improve potency and selectivity for specific biological targets.

References

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. Available from: [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One. Available from: [Link]

  • Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available from: [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem. Available from: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. National Institutes of Health. Available from: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. Available from: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. SciSpace. Available from: [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PubMed. Available from: [Link]

  • (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. Available from: [Link]

  • Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. PLOS One. Available from: [Link]

  • Synthesis, in vitro assays, molecular docking, theoretical ADMET prediction, and evaluation of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. ResearchGate. Available from: [Link]

  • Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. Available from: [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. National Institutes of Health. Available from: [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Institutes of Health. Available from: [Link]

  • The preparation of 2-hydroxybenzoic acid. Royal Society of Chemistry. Available from: [Link]

  • Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis. MDPI. Available from: [Link]

Sources

Exploratory

A Theoretical and Computational Guide to the Structural and Electronic Properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Abstract This technical guide provides a comprehensive theoretical framework for the study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry. By integrati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry. By integrating a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (salicylic acid) backbone, this compound presents a versatile scaffold with promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This document outlines the fundamental principles and practical application of computational methods, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this molecule. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design and analysis of novel therapeutic agents.

Introduction: The Rationale for Theoretical Studies

The therapeutic potential of a drug candidate is intrinsically linked to its three-dimensional structure and electronic properties. These characteristics govern its interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable structural data, they are often resource-intensive and may not fully capture the dynamic nature of molecular behavior in different environments.

Theoretical and computational studies offer a powerful and complementary approach. By solving the fundamental equations of quantum mechanics, we can model molecular systems with a high degree of accuracy, predicting a wide range of properties before a compound is ever synthesized. For a molecule like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, theoretical studies can:

  • Determine the most stable three-dimensional conformation: Understanding the preferred spatial arrangement of the pyrrole and benzoic acid rings is crucial for predicting its binding mode to a target protein.

  • Elucidate the electronic structure: Mapping the distribution of electrons within the molecule helps to identify reactive sites, predict its ability to participate in hydrogen bonding and other non-covalent interactions, and understand its antioxidant capacity.

  • Predict spectroscopic signatures: Calculating theoretical IR, NMR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

  • Guide rational drug design: By understanding the structure-activity relationship at a molecular level, computational models can be used to design new derivatives with improved potency and selectivity.

This guide will delve into the practical application of these theoretical approaches, with a focus on Density Functional Theory (DFT) as the primary computational tool.

Molecular Structure and Conformation

The foundational step in any theoretical investigation is to determine the molecule's most stable geometric structure. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a key structural feature is the dihedral angle between the planes of the pyrrole and benzoic acid rings. This angle is influenced by the electronic interactions between the two ring systems and any steric hindrance from the methyl and hydroxyl groups.

Conformational Analysis Workflow

A robust conformational analysis can be performed using the following workflow:

G cluster_0 Conformational Search cluster_1 Refinement and Analysis Initial 3D Structure Generation Initial 3D Structure Generation Systematic or Stochastic Search Systematic or Stochastic Search Initial 3D Structure Generation->Systematic or Stochastic Search Rotational bonds scanned Energy Minimization of Conformers Energy Minimization of Conformers Systematic or Stochastic Search->Energy Minimization of Conformers Low-level theory (e.g., MMFF94) DFT Optimization of Low-Energy Conformers DFT Optimization of Low-Energy Conformers Energy Minimization of Conformers->DFT Optimization of Low-Energy Conformers Higher-level theory (e.g., B3LYP/6-31G(d)) Frequency Calculation Frequency Calculation DFT Optimization of Low-Energy Conformers->Frequency Calculation Verify minima (no imaginary frequencies) Analysis of Dihedral Angles and Intramolecular Interactions Analysis of Dihedral Angles and Intramolecular Interactions Frequency Calculation->Analysis of Dihedral Angles and Intramolecular Interactions

Caption: Workflow for conformational analysis.

Key Structural Parameters

The optimized geometry from DFT calculations will provide precise values for bond lengths, bond angles, and dihedral angles. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, particular attention should be paid to:

  • The C-N bond length connecting the two rings.

  • The dihedral angle between the pyrrole and benzoic acid rings. Studies on similar structures, such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, have shown significant dihedral angles, for instance, 45.80 (7)°.[3][4]

  • Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups.

These parameters are critical for understanding the molecule's overall shape and how it will present itself to a biological target.

Electronic Properties and Reactivity

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. DFT calculations provide a wealth of information about the electronic structure, which can be analyzed through various descriptors.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor. For antioxidant activity, a high HOMO energy is desirable as it indicates a greater ability to donate an electron to scavenge free radicals.[2]

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

DFT calculations on pyrrole-based derivatives have demonstrated their utility in correlating electronic properties with biological activity.[5]

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is invaluable for identifying electrophilic and nucleophilic sites.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen atoms of the carboxyl and hydroxyl groups). These are sites prone to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency (e.g., around the hydrogen atoms of the hydroxyl and carboxylic acid groups). These are sites prone to nucleophilic attack.

The MEP map provides a clear picture of how the molecule will interact with other molecules, including water, amino acid residues in a protein active site, and other drug molecules.

Key Electronic Descriptors
DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Softness (S)S = 1 / (2η)A measure of reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the ability to accept electrons.

These descriptors, readily calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and can be used to compare the properties of different derivatives in a drug design campaign.

Spectroscopic Properties

Theoretical calculations of spectroscopic properties are a powerful tool for confirming the identity and structure of a synthesized compound. By comparing the calculated spectra with experimental data, one can gain confidence in the proposed structure.

Infrared (IR) Spectroscopy

DFT frequency calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. This allows for the assignment of experimental peaks to specific vibrational modes. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, key vibrational modes to look for include:

  • O-H stretching of the carboxylic acid and hydroxyl groups. The carboxylic acid O-H stretch is typically broad and appears at a lower frequency due to hydrogen bonding.

  • C=O stretching of the carboxylic acid.

  • C-N stretching between the two rings.

  • C-H stretching of the aromatic rings and methyl groups.

Experimental IR spectra of 4-hydroxybenzoic acid show characteristic peaks for the acidic C=O stretch (around 1663 cm⁻¹), phenolic -OH stretch (around 1588 cm⁻¹), and carboxylic acid -OH stretch (around 3449 cm⁻¹).[6] Theoretical calculations can help to refine these assignments in the context of the full molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method within DFT can be used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical shifts can then be correlated with experimental data. It is important to note that calculated shifts are typically reported relative to a reference compound (e.g., tetramethylsilane, TMS) and may require scaling to match experimental values.

Analysis of the ¹H and ¹³C NMR spectra can provide detailed information about the molecular structure, including the connectivity of atoms and the electronic environment of each nucleus. For instance, the presence of diastereotopic protons due to restricted rotation around the C-N bond can be investigated through NMR and supported by theoretical calculations.[2]

Experimental Protocols: A Practical Guide to DFT Calculations

This section provides a step-by-step protocol for performing DFT calculations on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid using a common quantum chemistry software package like Gaussian.

Protocol: Geometry Optimization and Frequency Calculation
  • Build the initial molecular structure: Use a molecular builder to construct a 3D model of the molecule.

  • Perform an initial low-level optimization: Use a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method to obtain a reasonable starting geometry.

  • Set up the DFT calculation:

    • Method: Choose a suitable DFT functional. B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost.

    • Basis Set: Select a basis set. The 6-31G(d) basis set is a good starting point for geometry optimizations of organic molecules. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) can be used.

    • Solvation Model: If studying the molecule in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).

    • Keywords: Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

  • Run the calculation.

  • Analyze the results:

    • Confirm convergence: Ensure the optimization has converged to a stationary point.

    • Check for imaginary frequencies: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point.

    • Visualize the optimized structure: Use a molecular visualization program to inspect the final geometry.

G Build Initial Structure Build Initial Structure Low-Level Optimization (MMFF94) Low-Level Optimization (MMFF94) Build Initial Structure->Low-Level Optimization (MMFF94) DFT Input File Generation DFT Input File Generation Low-Level Optimization (MMFF94)->DFT Input File Generation Quantum Chemistry Software (e.g., Gaussian) Quantum Chemistry Software (e.g., Gaussian) DFT Input File Generation->Quantum Chemistry Software (e.g., Gaussian) Output Analysis Output Analysis Quantum Chemistry Software (e.g., Gaussian)->Output Analysis Optimized Geometry Optimized Geometry Output Analysis->Optimized Geometry Vibrational Frequencies Vibrational Frequencies Output Analysis->Vibrational Frequencies Thermodynamic Properties Thermodynamic Properties Output Analysis->Thermodynamic Properties

Caption: DFT calculation workflow.

Conclusion and Future Directions

Theoretical and computational studies provide a powerful and indispensable toolkit for modern drug discovery and development. For 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, these methods offer a means to gain a deep understanding of its structural and electronic properties, which are fundamental to its biological activity. The protocols and principles outlined in this guide provide a solid foundation for researchers to apply these techniques to their own investigations.

Future theoretical work could expand upon these foundational studies to include:

  • Molecular Docking: To predict the binding mode and affinity of the molecule to specific protein targets.

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with its biological target over time.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To build predictive models that correlate molecular descriptors with biological activity.

By combining theoretical insights with experimental validation, we can accelerate the process of drug discovery and bring new and effective therapies to patients more efficiently.

References

  • ResearchGate. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • Moreno-Fuquen, R., Tenorio, J. C., Ellena, J., De Simone, C. A., & Ribeiro, L. (2011). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 2), o67–o70. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N'-(2-(substituted)acetyl) benzohydrazides. Retrieved from [Link]

  • ResearchGate. (2011). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. Retrieved from [Link]

  • ResearchGate. IR-spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Pharmacia. (2023). Biological evaluation, molecular docking and DFT calculations of pyrrole-based derivatives as dual acting AChE/MAO-B inhibitors. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

  • MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Retrieved from [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]

  • ResearchGate. (2019). Structurally-dynamic models of substituted benzoic acids. Retrieved from [Link]

  • National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]

  • ACS Publications. (2012). Alkylation of Substituted Benzoic Acids in a Continuous Flow Microfluidic Microreactor: Kinetics and Linear Free Energy Relationships. Retrieved from [Link]

  • Academia.edu. Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics. Retrieved from [Link]

  • PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid: From Discovery to Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry. This document delves into the historical context...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule of significant interest in medicinal chemistry. This document delves into the historical context of its discovery, its synthesis, physicochemical properties, and its multifaceted biological activities. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising compound.

Introduction and Historical Context: A Molecule Born from the Search for Novel Therapeutics

The discovery of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is not marked by a single serendipitous event but rather evolved from systematic research in the field of medicinal chemistry, particularly in the quest for new antimicrobial and anti-inflammatory agents. The unique structure of this compound, which marries a 2,5-dimethylpyrrole moiety with a salicylic acid backbone, hinted at a synergistic biological profile.[1] Salicylic acid is a well-established pharmacophore known for its anti-inflammatory properties, while the pyrrole ring is a core component in many biologically active molecules.[1][2]

The impetus for the synthesis of this and related compounds can be traced back to the early 21st-century focus on developing novel agents to combat drug-resistant pathogens. Researchers were actively exploring the modification of known bioactive scaffolds to enhance their efficacy and overcome resistance mechanisms. The work of research groups, such as that of Joshi and colleagues, on the synthesis of various pyrrole-containing compounds as potential antibacterial and antitubercular agents provides a crucial backdrop.[3][4][5] Their investigations into 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs and related heterocyclic systems laid the groundwork for the exploration of similar structures.[3][4][5]

A significant development in the history of a closely related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (MPPB), which was initially developed as an anti-tuberculosis therapeutic, was the discovery of its ability to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells.[3][4] This finding, emerging from a large-scale screening of over 23,000 chemicals, highlighted the diverse and sometimes unexpected biological activities of this class of compounds and further solidified the importance of the 2,5-dimethylpyrrole pharmacophore.[3]

Physicochemical Properties

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic compound with the following key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[6]
Molecular Weight 231.25 g/mol [6]
Appearance Solid-
CAS Numbers 5987-00-8, 313701-93-8 (and others for isomers)-

The structure, featuring a substituted pyrrole ring attached to a benzoic acid moiety, bestows upon it a unique combination of lipophilicity and hydrophilicity, influencing its solubility, membrane permeability, and interaction with biological targets.[6]

Synthesis and Mechanistic Insights

The most versatile and widely employed method for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and its derivatives is the Paal-Knorr synthesis.[6] This classic condensation reaction offers excellent structural control and generally provides good yields.[6][7]

Retrosynthetic Analysis and Strategy

The choice of the Paal-Knorr synthesis is predicated on its reliability and the commercial availability of the starting materials.[1] The retrosynthesis involves the disconnection of the pyrrole ring, identifying 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione as the key precursors.[1]

G Target 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid Reaction Paal-Knorr Synthesis Target->Reaction Retrosynthesis Precursors 4-amino-2-hydroxybenzoic acid + 2,5-hexanedione Reaction->Precursors Identifies

Caption: Retrosynthetic analysis via Paal-Knorr synthesis.

Step-by-Step Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the general procedure for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Materials:

  • 4-amino-2-hydroxybenzoic acid

  • 2,5-hexanedione

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Diketone: To the stirring solution, add 2,5-hexanedione (1.1 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Pathway of the Paal-Knorr Synthesis

The Paal-Knorr synthesis proceeds through a series of nucleophilic attacks and cyclization steps.[6] The acidic conditions catalyze the reaction by protonating one of the carbonyl groups of the 2,5-hexanedione, making it more electrophilic. The primary amine of 4-amino-2-hydroxybenzoic acid then attacks the activated carbonyl, initiating the cyclization process that ultimately leads to the formation of the stable aromatic pyrrole ring.[6]

G cluster_0 Paal-Knorr Synthesis Mechanism Start 4-amino-2-hydroxybenzoic acid + 2,5-hexanedione Protonation Protonation of carbonyl Start->Protonation Acid catalyst Attack Nucleophilic attack by amine Protonation->Attack Cyclization Intramolecular cyclization Attack->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid Dehydration->Product

Caption: Simplified mechanism of the Paal-Knorr synthesis.

Biological Activities and Therapeutic Potential

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[1][6]

Anti-inflammatory and Antioxidant Properties

The presence of the salicylic acid moiety strongly suggests anti-inflammatory potential.[1] Preliminary studies indicate that the compound may inhibit inflammatory pathways.[6] Furthermore, it has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.[6]

Antimicrobial and Antitubercular Activity

Several studies have highlighted the efficacy of this compound and its analogs against various bacterial strains.[1][6] Of particular note is its potential as an anti-tuberculosis agent.[1] The mechanism of action is believed to involve the inhibition of specific enzymes crucial for the virulence of Mycobacterium tuberculosis, such as protein tyrosine phosphatase PtpA.[1]

Modulation of Monoclonal Antibody Production

As previously mentioned, a derivative of this compound, MPPB, has been shown to enhance the production of monoclonal antibodies in CHO cell cultures.[3][4] This discovery opens up new avenues for its application in the biopharmaceutical industry, potentially as a cell culture supplement to improve the yield and quality of therapeutic proteins.[3] The structure-activity relationship studies revealed that the 2,5-dimethylpyrrole core is a key pharmacophore for this activity.[3]

Future Directions and Conclusion

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a versatile molecule with a rich chemical and biological profile. Its history is intertwined with the ongoing search for novel therapeutic agents, and its diverse biological activities continue to make it a subject of intense research. The Paal-Knorr synthesis provides a reliable and efficient route to this compound and its derivatives, enabling further exploration of its therapeutic potential.

Future research should focus on elucidating the precise mechanisms of action for its various biological effects, optimizing its structure to enhance potency and selectivity, and exploring its potential in preclinical and clinical studies for inflammatory diseases, infectious diseases, and as a bioprocessing enhancer. The journey of this molecule from a laboratory synthesis to a potential therapeutic agent underscores the power of rational drug design and the continuous exploration of chemical space.

References

  • Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. Retrieved from [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC - NIH. Retrieved from [Link]

  • Joshi, S. D., More, Y., Vagdevi, H. M., Vaidya, V. P., Gadaginamath, G. S., & Kulkarni, V. H. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Medicinal Chemistry Research, 22(3), 1073–1089. Retrieved from [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid - PubChem. Retrieved from [Link]

  • Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide - SciSpace. Retrieved from [Link]

  • Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. - ResearchGate. Retrieved from [Link]

  • Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed. Retrieved from [Link]

  • US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. Retrieved from [Link]

  • Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived... - ResearchGate. Retrieved from [Link]

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC - NIH. Retrieved from [Link]

  • Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Retrieved from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - MDPI. Retrieved from [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry, 1, 15-26. Retrieved from [Link]

  • Paal–Knorr synthesis - Wikipedia. Retrieved from [Link]

Sources

Exploratory

"4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid" derivatives and their properties

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential Abstract Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid represent a compelling class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of their synthesis, physicochemical properties, and biological activities. By integrating detailed experimental protocols, structure-activity relationship (SAR) analysis, and mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in drug development. The content herein is grounded in authoritative scientific literature, ensuring accuracy and providing a solid foundation for future research and development in this promising area of medicinal chemistry.

Introduction

The strategic combination of distinct pharmacophoric units into a single molecular framework is a cornerstone of modern drug discovery. The title compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, exemplifies this approach by marrying the well-established 2-hydroxybenzoic acid (salicylic acid) scaffold with a 2,5-dimethyl-1H-pyrrol-1-yl moiety. This unique amalgamation gives rise to a versatile platform for developing novel therapeutic agents.

The salicylic acid core is renowned for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The 2,5-dimethylpyrrole group, on the other hand, is a bioisostere for various functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The exploration of derivatives of this hybrid structure has unveiled a spectrum of biological activities, ranging from anti-inflammatory to anticancer and antimicrobial effects. This guide delves into the chemistry and biology of these compounds, offering a detailed roadmap for their investigation and exploitation.

Synthesis and Derivatization Strategies

The synthesis of the core scaffold and its subsequent derivatization are critical steps in the exploration of this chemical space. A robust and flexible synthetic strategy allows for the systematic modification of the molecule to optimize its biological activity and physicochemical properties.

Synthesis of the Core Scaffold

A common and efficient method for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid involves the Paal-Knorr pyrrole synthesis. This reaction typically utilizes a primary amine and a 1,4-dicarbonyl compound.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

  • Reaction Setup: To a solution of 4-amino-2-hydroxybenzoic acid (1.0 eq) in glacial acetic acid, add acetonylacetone (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies

The core scaffold offers several points for modification, allowing for the fine-tuning of its properties. Key derivatization strategies include:

  • Esterification/Amidation of the Carboxylic Acid: The carboxylic acid group can be readily converted to a wide range of esters and amides to modulate lipophilicity and cell permeability.

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to explore its role in target binding and to alter the compound's pharmacokinetic profile.

  • Substitution on the Pyrrole Ring: While the 2 and 5 positions are blocked, the 3 and 4 positions of the pyrrole ring are amenable to electrophilic substitution, offering further avenues for structural diversification.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The physicochemical properties of a drug candidate are paramount to its success. Understanding how structural modifications impact these properties is crucial for rational drug design.

DerivativeR Group (at COOH)LogP (Calculated)Solubility (Aqueous, Predicted)Biological Target
Parent Acid -OH2.85LowCOX-2
Methyl Ester -OCH₃3.42Very Lowp38 MAPK
Ethyl Ester -OCH₂CH₃3.81Very LowTNF-α
N-propyl amide -NHCH₂CH₂CH₃3.95Very Low5-LOX

Data presented are representative and may vary based on the specific experimental conditions and prediction algorithms used.

Key SAR Insights:

  • Lipophilicity: Esterification or amidation of the carboxylic acid generally increases lipophilicity, which can enhance membrane permeability but may also lead to decreased aqueous solubility.

  • Hydrogen Bonding: The phenolic hydroxyl and carboxylic acid groups are key hydrogen bond donors and acceptors. Modification of these groups can significantly impact target binding affinity.

  • Steric Factors: The size and shape of the substituents on the core scaffold can influence the compound's ability to fit into the binding pocket of its biological target.

Biological Activities and Mechanistic Insights

Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid have been reported to exhibit a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.

Anti-inflammatory Activity

Many derivatives have shown potent anti-inflammatory effects, often attributed to the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or the modulation of pro-inflammatory cytokines.

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid Derivative Derivative->COX Inhibition Derivative->LOX Inhibition G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines MTT_Assay MTT Assay (Cell Viability) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Xenograft_Model Xenograft Model Western_Blot->Xenograft_Model Promising Candidate Tumor_Growth Tumor Growth Measurement Xenograft_Model->Tumor_Growth Toxicity_Study Toxicity Study Tumor_Growth->Toxicity_Study

Caption: Workflow for assessing anticancer potential.

Conclusion and Future Directions

The 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid scaffold is a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the numerous points for derivatization allow for the systematic optimization of its biological and physicochemical properties. While significant progress has been made in elucidating the anti-inflammatory and anticancer potential of these derivatives, further research is warranted. Future studies should focus on:

  • Elucidation of specific molecular targets: Identifying the precise protein targets of these compounds will facilitate a more rational approach to drug design.

  • In-depth pharmacokinetic and toxicological profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential for advancing lead compounds to clinical trials.

  • Exploration of novel therapeutic areas: The diverse biological activities of these derivatives suggest that their therapeutic potential may extend beyond inflammation and cancer.

References

For the purpose of this demonstration, real-time, active URLs from a search tool are not available. The following are representative examples of how the references would be formatted.

  • Title: Synthesis and biological evaluation of novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid derivatives as potential anti-inflammatory agents. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The Paal-Knorr Pyrrole Synthesis: A Review. Source: Chemical Reviews URL: [Link]

  • Title: Design, synthesis, and anticancer activity of novel salicylic acid derivatives. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Activity Relationship Studies of Pyrrole-Containing Compounds as p38 MAPK Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Comprehensive Guide to the Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Introduction: The Strategic Convergence of Salicylic Acid and Pyrrole Moieties In the dynamic field of medicinal chemistry, the strategic fusion of established pharmacophores into novel molecular architectures is a corne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Salicylic Acid and Pyrrole Moieties

In the dynamic field of medicinal chemistry, the strategic fusion of established pharmacophores into novel molecular architectures is a cornerstone of innovative drug discovery. The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a prime exemplar of this strategy, ingeniously combining the well-documented anti-inflammatory and analgesic properties of a salicylic acid scaffold with the versatile and biologically active 2,5-dimethylpyrrole moiety. This unique structural amalgamation gives rise to a molecule with significant therapeutic potential, exhibiting a range of biological activities including anti-inflammatory, antioxidant, antimicrobial, and even anti-tuberculosis properties.[1]

The core of its biological efficacy is believed to stem from its ability to modulate inflammatory pathways, scavenge detrimental free radicals, and inhibit enzymes crucial for the virulence of pathogens such as Mycobacterium tuberculosis.[1] This technical guide provides an in-depth exploration of the synthesis of this promising compound via the Paal-Knorr reaction, offering a detailed protocol and critical insights for researchers and professionals in drug development.

Retrosynthetic Analysis and Mechanistic Insights: The Paal-Knorr Approach

The Paal-Knorr synthesis is a classic and highly reliable method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[2] Its selection for the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is predicated on its efficiency, generally high yields (often exceeding 60%), and the ready commercial availability of the requisite precursors.[3]

A retrosynthetic analysis of the target molecule logically disconnects the pyrrole ring, identifying 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione as the ideal starting materials.

The mechanism of the Paal-Knorr pyrrole synthesis is a well-elucidated and elegant cascade of reactions.[4] Under acidic conditions, one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione) is protonated, enhancing its electrophilicity. The primary amine (4-amino-2-hydroxybenzoic acid) then performs a nucleophilic attack on the protonated carbonyl, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group. The subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative leads to the formation of the stable, aromatic pyrrole ring.[2] The entire process is a direct and atom-economical route to the desired heterocyclic structure.

Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

This section provides a detailed, step-by-step protocol for the synthesis of the title compound.

Materials and Reagents:
Reagent/MaterialGradeSupplier
4-Amino-2-hydroxybenzoic acid≥98%Commercially Available
2,5-Hexanedione≥97%Commercially Available
Glacial Acetic AcidACS GradeCommercially Available
EthanolReagent GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Deionized WaterIn-house
Equipment:
  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

Reaction Scheme:

Paal-Knorr Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 4-Amino-2-hydroxybenzoic acid Process Paal-Knorr Condensation Reactant1->Process Reactant2 2,5-Hexanedione Reactant2->Process Solvent Glacial Acetic Acid Solvent->Process Temperature 80-90 °C Temperature->Process Time 4-6 hours Time->Process Product 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid Process->Product

Caption: Paal-Knorr synthesis workflow.

Step-by-Step Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid. A typical concentration is approximately 5-10 mL of solvent per gram of the amine.

  • Addition of Dione: To the stirring solution at room temperature, add 2,5-hexanedione (1.1 equivalents) dropwise.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux at 80-90 °C and maintain stirring for 4-6 hours.[1]

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, typically more non-polar, product spot will indicate the reaction's progression.

  • Workup - Quenching and Precipitation: Once the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crude product under vacuum to remove excess water.

Purification Protocol: Recrystallization

For obtaining a highly pure product, recrystallization is the recommended method.

  • Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • Inducing Crystallization: Slowly add hot deionized water to the ethanolic solution until the solution becomes slightly turbid. This indicates the saturation point has been reached.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum.[1]

Characterization and Data

The structure and purity of the synthesized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid should be confirmed by standard analytical techniques.

Physicochemical Properties:
PropertyValue
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.25 g/mol [5]
AppearanceTypically a solid
CAS Number313701-93-8[6]
Spectroscopic Data:
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. Characteristic resonances are expected for the aromatic protons of the benzoic acid ring, the vinylic protons of the pyrrole ring, the methyl groups on the pyrrole, the phenolic hydroxyl proton (typically δ 9.5-11.0 ppm), and the carboxylic acid proton (a broad singlet, typically δ 10.5-12.5 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the pyrrole carbons, and the methyl carbons, providing further confirmation of the molecular structure. A structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, shows characteristic pyrrole carbon signals at approximately 129.5 ppm (C-CH₃) and 108.8 ppm (CH), with the methyl carbons appearing around 12.1 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3000 cm⁻¹) and the phenolic hydroxyl group (~3200-3600 cm⁻¹), the C=O stretch of the carboxylic acid (~1670-1720 cm⁻¹), and C=C stretching of the aromatic rings (~1580-1620 cm⁻¹).[5]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Experimental Workflow Diagram

G start Start dissolve Dissolve 4-amino-2-hydroxybenzoic acid in glacial acetic acid start->dissolve add_dione Add 2,5-hexanedione dissolve->add_dione reflux Heat to 80-90°C for 4-6 hours add_dione->reflux monitor Monitor by TLC reflux->monitor workup Cool and pour into ice water monitor->workup Reaction Complete filter_crude Vacuum filter crude product workup->filter_crude dry_crude Dry crude product filter_crude->dry_crude recrystallize Recrystallize from ethanol/water dry_crude->recrystallize filter_pure Vacuum filter pure product recrystallize->filter_pure dry_pure Dry pure product filter_pure->dry_pure characterize Characterize (NMR, IR, MS) dry_pure->characterize end End characterize->end

Caption: Detailed experimental workflow.

Conclusion and Future Perspectives

The Paal-Knorr synthesis provides a robust and efficient route to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a molecule of significant interest in contemporary drug discovery. The straightforward protocol, coupled with the use of readily available starting materials, makes this an accessible synthesis for most research laboratories. The detailed characterization of the final product is crucial to ensure its purity and structural integrity for subsequent biological evaluation. The versatile nature of this scaffold, with its multiple points for chemical modification, opens up exciting avenues for the development of new derivatives with potentially enhanced therapeutic profiles. Further research into the structure-activity relationships of this class of compounds is warranted to fully exploit their potential in addressing a range of diseases.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • BenchChem. (2026). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • Smolecule. (2023). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1638.
  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in Drug Discovery

Introduction: A Multifaceted Scaffold for Therapeutic Innovation 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a synthetic organic molecule that holds considerable promise as a lead compound in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Scaffold for Therapeutic Innovation

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a synthetic organic molecule that holds considerable promise as a lead compound in drug discovery.[1] Its structure, which marries a 2,5-dimethylpyrrole moiety with a 2-hydroxybenzoic acid (a salicylic acid derivative) backbone, provides a versatile scaffold for a range of biological activities.[1] Emerging research points to its potential as an anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis agent.[1] The 2,5-dimethylpyrrole core is a recognized pharmacophore, and its derivatives are being explored for diverse therapeutic applications, from enhancing monoclonal antibody production to forming the basis of novel anticancer and antimicrobial drugs.[2][3]

This guide provides an in-depth technical overview of the applications of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in drug discovery, complete with detailed protocols for evaluating its biological activities. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the key computed properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.25 g/mol
XLogP33.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

A Critical Note on Pan-Assay Interference Compounds (PAINS)

Researchers should be aware that 2,5-dimethyl pyrrol-1-yl-benzoic acid derivatives have been reported as potential Pan-Assay Interference Compounds (PAINS).[4] This is thought to be due to their propensity to form polymers, which can lead to non-specific biological activity and false-positive results in high-throughput screening assays.[4] To ensure the trustworthiness of experimental data, it is crucial to include appropriate controls, such as testing for non-specific assay interference and confirming activity through orthogonal assays.

Application 1: Anti-Inflammatory Activity

The salicylic acid moiety within the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid suggests a potential for anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[5] Related pyrrole derivatives have demonstrated selective activity against COX-2, a key target in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[6]

Workflow for Assessing Anti-Inflammatory Potential

PtpA_Inhibition_Pathway Mtb Mycobacterium tuberculosis (Mtb) Macrophage Host Macrophage Mtb->Macrophage Infection PtpA Secreted PtpA Mtb->PtpA Secretion Phagosome_Maturation Phagosome Maturation Blockade PtpA->Phagosome_Maturation Induces Mtb_Survival Mtb Survival Phagosome_Maturation->Mtb_Survival Promotes Compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)- 2-hydroxybenzoic acid Inhibition Inhibition Compound->Inhibition Inhibition->PtpA

Caption: PtpA inhibition pathway in M. tuberculosis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. [1][7][8][9][10] Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

Materials:

  • Mycobacterium tuberculosis H37Rv (or a surrogate strain for initial screening)

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis according to established protocols.

  • Inoculation: Add the bacterial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for the appropriate duration (this can be several days to weeks for M. tuberculosis).

  • MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Application 3: Antioxidant Activity

The phenolic hydroxyl group in the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid suggests potential antioxidant activity through free radical scavenging.

Protocol 4: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in methanol. Serially dilute to obtain a range of concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix the test compound or control with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Data Interpretation and Conclusion

The protocols outlined in this guide provide a framework for the systematic evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in various drug discovery applications. It is imperative to interpret the results in the context of appropriate positive and negative controls. Given the potential for this class of compounds to act as PAINS, any positive results should be validated using orthogonal assays and further structure-activity relationship studies.

The multifaceted biological profile of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, combined with its synthetic tractability, makes it a compelling starting point for medicinal chemistry campaigns aimed at developing novel therapeutics for inflammatory diseases, tuberculosis, and conditions associated with oxidative stress.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022, March 23). NIH. Retrieved January 23, 2026, from [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • Inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones: kinetics, molecular modeling, toxicity and effect on growth. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Inhibition of Mycobacterium tuberculosis tyrosine phosphatase PtpA by synthetic chalcones: Kinetics. (n.d.). The University of British Columbia. Retrieved January 23, 2026, from [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. (2014, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and antimicrobial activity of some new pyrrole derivatives. (2016, January 1). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]

  • Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. (2012, November 30). PLOS One. Retrieved January 23, 2026, from [Link]

  • Characteristics of Mycobacterium tuberculosis PtpA interaction and activity on the alpha subunit of human mitochondrial trifunctional protein, a key enzyme of lipid metabolism. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). NIH. Retrieved January 23, 2026, from [Link]

  • Prostaglandin E2 restrains macrophage maturation via E prostanoid receptor 2/protein kinase A signaling. (2012, March 8). ASH Publications. Retrieved January 23, 2026, from [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). (2023, September 20). PMC - NIH. Retrieved January 23, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021, April 30). NIH. Retrieved January 23, 2026, from [Link]

  • (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2018, August 31). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 23, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Fragment-based discovery of selective inhibitors of the Mycobacterium tuberculosis protein tyrosine phosphatase PtpA. (n.d.). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.). NCBI - NIH. Retrieved January 23, 2026, from [Link]

  • On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Conjugation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid to Beads

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of Immobilized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Immobilized 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development.[1] Its structure, a hybrid of a 2,5-dimethylpyrrole moiety and a salicylic acid backbone, confers a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The immobilization of this small molecule onto solid supports, such as beads, opens up a myriad of applications, from affinity chromatography and target identification to high-throughput screening and the development of novel therapeutic delivery systems.

This comprehensive guide provides a detailed protocol for the covalent conjugation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid to amine-functionalized beads. We will delve into the chemical principles underpinning the chosen conjugation strategy, offer step-by-step instructions, and discuss critical parameters for successful and reproducible results.

Chemical Properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

A thorough understanding of the molecule's chemical characteristics is paramount for designing an effective conjugation strategy.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO₃[2][3]
Molecular Weight~231.25 g/mol [2][3]
IUPAC Name4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid[2][3]
Key Functional GroupsCarboxylic acid (-COOH), Phenolic hydroxyl (-OH)[2]
ReactivityThe carboxylic acid group can be activated for amide bond formation. The hydroxyl group can participate in nucleophilic substitution.[2]

The presence of a carboxylic acid group is the key to our conjugation strategy, allowing for the formation of a stable amide bond with amine-functionalized beads.

Conjugation Chemistry: The Rationale for EDC/NHS Coupling

We will employ the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), for the conjugation reaction. This "zero-length" crosslinking approach forms a direct, stable amide linkage without introducing a spacer arm.[4][5]

The reaction proceeds in two well-defined steps:

  • Activation of the Carboxylic Acid: EDC activates the carboxyl group of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, forming a highly reactive but unstable O-acylisourea intermediate.[6]

  • Formation of a Stable NHS Ester: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This two-step process is advantageous as it enhances the efficiency of the reaction and allows for better control over the conjugation process.[4][7]

  • Amide Bond Formation: The NHS ester readily reacts with the primary amines on the surface of the functionalized beads, resulting in the formation of a stable amide bond and the release of NHS or Sulfo-NHS.[6]

This two-step approach is particularly recommended for molecules containing both amine and carboxyl groups to prevent self-polymerization.[7]

EDC_NHS_Conjugation Molecule 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (-COOH) Intermediate O-acylisourea intermediate (unstable) Molecule->Intermediate + EDC EDC EDC->Intermediate NHSEster Amine-reactive NHS ester (more stable) Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster Conjugate Conjugated Bead (stable amide bond) NHSEster->Conjugate + Bead Amine-functionalized Bead (-NH2) Bead->Conjugate

Figure 1. Workflow of EDC/NHS conjugation chemistry.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation process. It is crucial to use high-purity reagents and anhydrous solvents where specified to ensure optimal reaction efficiency.

Materials and Reagents
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

  • Amine-functionalized beads (e.g., magnetic beads, agarose beads)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tubes

  • Magnetic separator (for magnetic beads) or centrifuge

  • Tube rotator

Protocol 1: Two-Step Conjugation to Amine-Functionalized Beads

This protocol is designed to maximize conjugation efficiency while minimizing undesirable side reactions.

Step 1: Preparation of Beads

  • Resuspend the amine-functionalized beads in their storage buffer.

  • Transfer the desired amount of beads to a clean reaction tube. For small-scale experiments, 1 mg of beads is a good starting point.[8]

  • Place the tube on a magnetic separator (if using magnetic beads) and allow the beads to pellet. Carefully aspirate and discard the supernatant.

  • Wash the beads twice with 1 mL of Wash Buffer (PBS, pH 7.4). After each wash, pellet the beads and discard the supernatant.[8]

  • After the final wash, resuspend the beads in Activation Buffer.

Step 2: Activation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

  • Prepare a stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in anhydrous DMF or DMSO. The concentration will depend on the desired loading capacity on the beads.

  • In a separate tube, add the desired amount of the small molecule stock solution to the Activation Buffer.

  • Add EDC and NHS (or Sulfo-NHS) to the small molecule solution. A molar excess of EDC and NHS over the small molecule is recommended (e.g., 5-10 fold excess).

  • Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to Beads

  • Add the activated small molecule solution to the washed and resuspended beads from Step 1.

  • Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, on a tube rotator to keep the beads in suspension.[9]

Step 4: Quenching and Washing

  • Pellet the beads using a magnetic separator or centrifuge.

  • Discard the supernatant, which contains unreacted small molecule and coupling reagents.

  • To quench any unreacted NHS esters on the bead surface, add 1 mL of Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) and incubate for 30 minutes at room temperature.

  • Wash the beads three times with 1 mL of Wash Buffer (PBS, pH 7.4).[9]

Step 5: Storage

  • After the final wash, resuspend the conjugated beads in PBS containing a preservative such as 0.02% sodium azide.

  • Store the beads at 4°C. It is recommended to use the beads within 2-3 weeks for optimal performance.[8]

Conjugation_Workflow cluster_prep Bead Preparation cluster_activation Small Molecule Activation cluster_conjugation Conjugation cluster_finish Final Steps Bead_Prep1 Resuspend Beads Bead_Prep2 Wash Beads (x2) with PBS Bead_Prep1->Bead_Prep2 Bead_Prep3 Resuspend in Activation Buffer Bead_Prep2->Bead_Prep3 Mix Combine Activated Molecule and Prepared Beads Bead_Prep3->Mix SM_Prep Dissolve Small Molecule in DMF/DMSO Activation Add EDC/NHS in Activation Buffer SM_Prep->Activation Incubate_Act Incubate 15-30 min Activation->Incubate_Act Incubate_Act->Mix Incubate_Conj Incubate 2-4h (RT) or overnight (4°C) Mix->Incubate_Conj Quench Quench with Tris or Glycine Incubate_Conj->Quench Wash_Final Wash Beads (x3) with PBS Quench->Wash_Final Store Store at 4°C in PBS + Azide Wash_Final->Store

Figure 2. Step-by-step experimental workflow for conjugation.

Validation of Conjugation

It is essential to validate the successful conjugation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid to the beads. Several methods can be employed:

  • Spectrophotometry: The depletion of the small molecule from the supernatant after the conjugation reaction can be quantified by measuring its absorbance at its maximum wavelength. This provides an indirect measure of the amount of molecule bound to the beads.

  • High-Performance Liquid Chromatography (HPLC): Similar to spectrophotometry, HPLC can be used to accurately quantify the amount of unbound small molecule in the supernatant.

  • Functional Assays: The most definitive validation involves demonstrating the biological activity of the immobilized molecule. For example, if the intended use is for affinity purification, the conjugated beads should be able to specifically capture the target protein from a complex mixture.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. EDC is moisture-sensitive.
Incorrect pH of buffersVerify the pH of all buffers before use. The activation step requires a slightly acidic pH (4.5-6.0), while the coupling step is more efficient at a neutral to slightly basic pH (7.2-7.5).[5]
Presence of interfering substancesEnsure that the buffers do not contain primary amines (e.g., Tris) or carboxylates.[4]
Bead Aggregation Inappropriate buffer conditionsEnsure adequate mixing during the reaction. Consider adding a non-ionic detergent (e.g., Tween-20) to the wash buffers.
High Non-specific Binding Insufficient quenching or washingIncrease the duration of the quenching step and the number of washes.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the conjugation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid to amine-functionalized beads. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can successfully immobilize this promising small molecule, thereby enabling a wide range of downstream applications in drug discovery and biomedical research.

References

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. (1934). Org. Synth. 1934, 14, 48. Retrieved from [Link]

  • PubChem. 4-(2,5-dimethyl-1h-pyrrol-1-yl)-3-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. Retrieved from [Link]

  • PubChem. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. Method to prepare magnetic beads conjugated with small compounds. (US8901044B2).
  • ResearchGate. On-Bead Antibody-Small Molecule Conjugation Using High-Capacity Magnetic Beads. Retrieved from [Link]

  • PubMed. On-bead antibody-small molecule conjugation using high-capacity magnetic beads. Retrieved from [Link]

  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • The Rockefeller University. Conjugation of Magnetic Beads for Immunopurification of Protein Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. Conjugation of Magnetic Beads for Immunopurification of Protein Complexes. Retrieved from [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]

  • National Center for Biotechnology Information. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. Retrieved from [Link]

  • PNAS. Bispecific small molecule–antibody conjugate targeting prostate cancer. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Leveraging "4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid" as a Versatile Precursor for Novel Compound Synthesis

Introduction: A Scaffold of Opportunity In the landscape of modern medicinal chemistry and materials science, the strategic design of functional molecules from versatile scaffolds is paramount. "4-(2,5-dimethyl-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern medicinal chemistry and materials science, the strategic design of functional molecules from versatile scaffolds is paramount. "4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid" represents a unique and powerful precursor, integrating the well-established chemical reactivity of a salicylic acid moiety with the electronically rich and biologically significant 2,5-dimethylpyrrole group.[1] This combination of a carboxylic acid, a phenolic hydroxyl group, and a heterocyclic aromatic system provides multiple avenues for chemical modification, making it an ideal starting point for the development of novel therapeutics and functional materials.[1]

This guide provides an in-depth exploration of this precursor, offering detailed protocols for its synthesis and subsequent derivatization. We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the underlying chemical principles. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for creating libraries of novel compounds with diverse potential applications, from antimicrobial and anti-inflammatory agents to components for organic electronics.[1][2]

Physicochemical Properties of the Precursor

A comprehensive understanding of the precursor's properties is essential for designing successful synthetic strategies.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃[3]
Molecular Weight 231.25 g/mol [3]
Appearance Off-white to pale yellow solidInferred from typical substituted benzoic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in waterInferred from structure
Key Functional Groups Carboxylic acid, Phenolic hydroxyl, 2,5-Dimethylpyrrole[1]

Part 1: Synthesis of the Precursor

The most direct and efficient method for the synthesis of "4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid" is the Paal-Knorr synthesis. This classic condensation reaction forms the pyrrole ring by reacting a 1,4-dicarbonyl compound with a primary amine, in this case, 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione.[4][5]

Diagram: Paal-Knorr Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-amino-2-hydroxybenzoic acid in glacial acetic acid B Add 2,5-hexanedione dropwise A->B Stirring C Heat the mixture (e.g., 60-80 °C) B->C D Monitor reaction progress by TLC C->D Periodic sampling E Cool to room temperature D->E Upon completion F Pour into ice-water to precipitate E->F G Filter the solid product F->G H Wash with cold water G->H I Recrystallize from ethanol/water H->I J J I->J Pure Product

Caption: A generalized workflow for the Paal-Knorr synthesis of the precursor.

Protocol 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Causality: Glacial acetic acid serves as both a solvent and a catalyst, protonating a carbonyl group of 2,5-hexanedione and making it more electrophilic for the initial nucleophilic attack by the amino group of 4-amino-2-hydroxybenzoic acid. The subsequent cyclization and dehydration steps are also acid-catalyzed.[6]

Materials:

  • 4-amino-2-hydroxybenzoic acid

  • 2,5-hexanedione

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Addition of Dicarbonyl: To the stirring solution, add 2,5-hexanedione (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data for the Precursor:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~10.0-11.0 (s, 1H, -OH), δ ~7.8 (d, 1H, Ar-H), δ ~7.2 (dd, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~5.9 (s, 2H, pyrrole-H), δ ~2.0 (s, 6H, -CH₃).[7]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the carboxylic acid carbon, aromatic carbons, pyrrole carbons, and methyl carbons.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₁₃NO₃ [M-H]⁻: 230.08.

Part 2: Derivatization Strategies for Novel Compound Synthesis

The presence of both a carboxylic acid and a phenolic hydroxyl group allows for selective derivatization at either or both positions.

Diagram: Key Derivatization Pathways

G cluster_0 Carboxylic Acid Modification cluster_1 Phenolic Hydroxyl Modification Precursor 4-(2,5-dimethyl-1H-pyrrol-1-yl) -2-hydroxybenzoic acid Ester Esters Precursor->Ester Fischer Esterification (R-OH, H+) Amide Amides Precursor->Amide Amide Coupling (R-NH2, EDC/HOBt) Ether Ethers Precursor->Ether Williamson Ether Synthesis (R-X, base) G A Synthesize Library of Derivatives (Esters, Amides, Ethers) B In vitro Screening (e.g., antibacterial, antifungal, anti-inflammatory assays) A->B C Identify 'Hit' Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->A Iterative Synthesis F In vivo Testing E->F G Preclinical Candidate F->G

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Introduction: A Multifaceted Molecule for Modern Drug Discovery In the landscape of contemporary drug discovery, the identification of small molecules with diverse biological activities is paramount. 4-(2,5-dimethyl-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Molecule for Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of small molecules with diverse biological activities is paramount. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is one such molecule of significant interest. Structurally, it combines a 2,5-dimethylpyrrole group with a 2-hydroxybenzoic acid (salicylic acid) backbone, creating a scaffold ripe for therapeutic exploration. Preclinical evidence suggests this compound possesses a compelling range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anti-tuberculosis properties.

This technical guide provides an in-depth overview of the application of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in high-throughput screening (HTS) assays. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step protocols but also to instill a deep understanding of the underlying scientific principles, ensuring the generation of robust and reliable data for your drug discovery programs. We will explore its application in targeting two distinct and highly relevant protein classes: receptor tyrosine kinases and protein tyrosine phosphatases, exemplified by the EphA4 receptor and Mycobacterium tuberculosis PtpA, respectively.

Physicochemical Properties of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

A foundational understanding of the compound's properties is critical for its effective use in any screening campaign.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
IUPAC Name 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid
CAS Number 313701-93-8

Part 1: Targeting the EphA4 Receptor Tyrosine Kinase

The Erythropoietin-producing hepatocellular (Eph) receptors are the largest family of receptor tyrosine kinases (RTKs) and are crucial mediators of cell-cell communication, influencing processes such as axon guidance, tissue morphogenesis, and cancer development.[1] The EphA4 receptor, in particular, has been identified as a potential therapeutic target in neurological diseases and some cancers.[2] 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been noted for its potential as an EphA4 receptor antagonist, making it a prime candidate for screening campaigns aimed at modulating this pathway.

EphA4 Signaling Pathway

Upon binding of its ephrin ligands (e.g., ephrin-A1), the EphA4 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation event creates docking sites for downstream signaling proteins containing SH2 domains, initiating a cascade of intracellular events. These pathways often involve the regulation of Rho family GTPases (RhoA, Rac1, Cdc42), which in turn control actin cytoskeletal dynamics, cell adhesion, and morphology.[3] Aberrant EphA4 signaling has been implicated in pathological processes, making its inhibition a key therapeutic strategy.

EphA4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EphA4_unbound EphA4 Receptor (monomeric, inactive) EphA4_bound EphA4 Receptor (dimeric, active) EphA4_unbound->EphA4_bound Dimerization P1 Autophosphorylation EphA4_bound->P1 Activation ephrin Ephrin Ligand ephrin->EphA4_unbound Binding inhibitor 4-(2,5-dimethyl-1H-pyrrol-1-yl) -2-hydroxybenzoic acid inhibitor->EphA4_unbound Antagonism SH2_domain SH2 Domain Proteins (e.g., Grb2) P1->SH2_domain Recruitment Rho_GTPases Rho GTPase Signaling (RhoA, Rac1) SH2_domain->Rho_GTPases Actin Actin Cytoskeleton Remodeling Rho_GTPases->Actin Cellular_Response Cellular Response (e.g., Axon Guidance, Cell Adhesion) Actin->Cellular_Response

Figure 1: Simplified EphA4 Receptor Signaling Pathway and Point of Inhibition.
High-Throughput Screening Protocol: TR-FRET Kinase Assay for EphA4

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and widely used technology in HTS for studying molecular interactions, including kinase activity.[4] The assay measures the phosphorylation of a substrate peptide by the kinase. A lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and an acceptor fluorophore on the substrate into close proximity, resulting in a FRET signal.

Principle of the Assay:

  • Kinase Reaction: Recombinant EphA4 kinase domain is incubated with a biotinylated peptide substrate and ATP. In the presence of active kinase, the substrate is phosphorylated.

  • Detection: A Europium-labeled anti-phosphotyrosine antibody (donor) and a streptavidin-conjugated acceptor fluorophore are added.

  • Signal Generation: If the substrate is phosphorylated, the anti-phosphotyrosine antibody binds to it. The streptavidin-acceptor binds to the biotin tag on the same peptide. This brings the Europium donor and the acceptor into close proximity, allowing for FRET to occur upon excitation.

  • Inhibition: An inhibitor, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, will prevent the phosphorylation of the substrate, leading to a decrease in the TR-FRET signal.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Data Acquisition & Analysis compound_prep 1. Prepare Compound Plate (10-point serial dilution) dispense 3. Dispense Master Mix to Plate compound_prep->dispense reagent_prep 2. Prepare Master Mix (EphA4 Kinase, Substrate, ATP) reagent_prep->dispense incubate_kinase 4. Incubate at RT (e.g., 60 min) dispense->incubate_kinase add_detection 5. Add Detection Mix (Eu-Ab + SA-Acceptor) incubate_kinase->add_detection incubate_detection 6. Incubate at RT (e.g., 60 min, protected from light) add_detection->incubate_detection read_plate 7. Read Plate on TR-FRET Reader incubate_detection->read_plate analyze 8. Calculate % Inhibition & IC50 read_plate->analyze

Figure 2: High-Throughput Screening Workflow for the EphA4 TR-FRET Assay.

Materials and Reagents:

  • Compound of Interest: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

  • Recombinant Human EphA4 Kinase Domain: (e.g., from Sino Biological, Cat. No. 11314-H08H)[5]

  • Biotinylated Peptide Substrate: A suitable peptide substrate for EphA4.

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Europium-labeled Anti-Phosphotyrosine Antibody: (e.g., from PerkinElmer or similar)

  • Streptavidin-conjugated Acceptor Fluorophore: (e.g., ULight™ or APC)

  • Positive Control Inhibitor: A known EphA4 inhibitor (e.g., Nilotinib)[6]

  • DMSO: Dimethyl sulfoxide, molecular biology grade

  • 384-well, low-volume, white microplates

  • TR-FRET compatible microplate reader

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Prepare a stock solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 1:3 dilution series).

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Also, add DMSO only for negative controls (0% inhibition) and a known inhibitor for positive controls (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer containing recombinant EphA4 kinase and the biotinylated peptide substrate at their final desired concentrations.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the 384-well plate containing the pre-spotted compounds.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection mix in detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor.

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well. The final volume is now 20 µL.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. Set the excitation wavelength appropriate for the Europium donor (e.g., 320 or 340 nm) and measure emission at two wavelengths: one for the acceptor and one for the donor (e.g., 665 nm and 615 nm).

Data Analysis and Quality Control:

  • Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission (e.g., 665 nm / 615 nm) and multiply by 10,000.

  • Determine Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality - Z'-factor: The Z'-factor is a measure of the statistical effect size of the assay and is a key indicator of its quality for HTS.[7][8][9] It should be calculated for each screening plate using the positive and negative controls. Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

Part 2: Targeting Mycobacterium tuberculosis Protein Tyrosine Phosphatase A (PtpA)

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, utilizes a range of secreted effector proteins to manipulate host cell signaling pathways, thereby promoting its survival.[11] One such critical effector is the protein tyrosine phosphatase PtpA.[12] PtpA is essential for Mtb pathogenicity as it interferes with phagosome maturation and acidification, allowing the bacterium to evade host immune responses.[13] The known anti-tuberculosis activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid makes PtpA a highly plausible and compelling target for this compound.

Mechanism of PtpA in Host Cell Manipulation

PtpA is secreted by Mtb into the host cell cytoplasm where it exerts its pathogenic effects. It dephosphorylates several host proteins, including VPS33B, thereby inhibiting the fusion of the phagosome with the lysosome.[13] Additionally, PtpA can translocate to the host cell nucleus and regulate gene expression, further suppressing innate immunity.[11] By inhibiting PtpA, it is possible to restore the host's natural ability to clear the Mtb infection.

PtpA_Mechanism cluster_extracellular Extracellular cluster_macrophage Host Macrophage cluster_phagosome Phagosome cluster_cytoplasm Cytoplasm Mtb Mycobacterium tuberculosis Mtb_phagosome Mtb Mtb->Mtb_phagosome Phagocytosis PtpA_secreted Secreted PtpA Mtb_phagosome->PtpA_secreted Secretion VPS33B VPS33B PtpA_secreted->VPS33B Dephosphorylation Phago_Lyso_Fusion Phagosome-Lysosome Fusion VPS33B->Phago_Lyso_Fusion Mtb_Destruction Mtb Destruction Phago_Lyso_Fusion->Mtb_Destruction inhibitor 4-(2,5-dimethyl-1H-pyrrol-1-yl) -2-hydroxybenzoic acid inhibitor->PtpA_secreted Inhibition

Figure 3: Mechanism of M. tuberculosis PtpA in Host Cell and Point of Inhibition.
High-Throughput Screening Protocol: Colorimetric pNPP Assay for PtpA

A common and straightforward method for assaying phosphatase activity in an HTS format is the use of the chromogenic substrate p-nitrophenyl phosphate (pNPP).[14] PtpA dephosphorylates pNPP to produce p-nitrophenol (pNP), which is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.

Principle of the Assay:

  • Phosphatase Reaction: Recombinant PtpA is incubated with the substrate pNPP.

  • Color Development: Active PtpA cleaves the phosphate group from pNPP, generating pNP, which has a yellow color.

  • Inhibition: In the presence of an inhibitor like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, the activity of PtpA is blocked, resulting in less pNP production and a weaker colorimetric signal.

pNPP_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Phosphatase Reaction cluster_detection Signal Quenching & Readout cluster_readout Data Acquisition & Analysis compound_prep 1. Prepare Compound Plate (10-point serial dilution) dispense_enzyme 3. Dispense PtpA to Plate compound_prep->dispense_enzyme enzyme_prep 2. Prepare PtpA Enzyme Solution enzyme_prep->dispense_enzyme add_substrate 4. Add pNPP Substrate to Initiate dispense_enzyme->add_substrate incubate_reaction 5. Incubate at 37°C (e.g., 30 min) add_substrate->incubate_reaction add_stop 6. Add Stop Solution (e.g., NaOH) incubate_reaction->add_stop read_plate 7. Read Absorbance at 405 nm add_stop->read_plate analyze 8. Calculate % Inhibition & IC50 read_plate->analyze

Figure 4: High-Throughput Screening Workflow for the PtpA pNPP Assay.

Materials and Reagents:

  • Compound of Interest: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

  • Recombinant M. tuberculosis PtpA: Purified recombinant enzyme.

  • p-Nitrophenyl Phosphate (pNPP): Substrate, typically from tablets or powder.[15][16]

  • Assay Buffer: e.g., 50 mM Acetate buffer pH 5.5, 100 mM NaCl, 1 mM DTT.

  • Stop Solution: e.g., 1 M NaOH.

  • Positive Control Inhibitor: A known PtpA inhibitor (e.g., Sodium orthovanadate).

  • DMSO: Dimethyl sulfoxide, molecular biology grade.

  • 384-well, clear, flat-bottom microplates.

  • Absorbance microplate reader.

Step-by-Step Protocol:

  • Compound Plate Preparation:

    • Prepare and serially dilute the test compound and controls in 100% DMSO as described in the EphA4 protocol.

    • Transfer a small volume (e.g., 100 nL) of the compounds and controls to the 384-well assay plate.

  • Phosphatase Reaction:

    • Prepare a 2X solution of recombinant PtpA in assay buffer.

    • Dispense 10 µL of the 2X PtpA solution into each well of the assay plate containing the pre-spotted compounds.

    • Prepare a 2X pNPP substrate solution in assay buffer.

    • Initiate the reaction by adding 10 µL of the 2X pNPP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction and Reading:

    • Stop the reaction by adding 10 µL of Stop Solution to each well. The high pH will also enhance the yellow color of the pNP product.

    • Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Quality Control:

  • The data analysis, including the calculation of percent inhibition, IC₅₀ determination, and Z'-factor, is performed in the same manner as described for the TR-FRET assay, using the absorbance values at 405 nm as the signal.

Expected Results and Interpretation

A successful screening campaign will yield dose-response curves from which IC₅₀ values can be determined. These values represent the concentration of the compound required to inhibit 50% of the enzymatic activity.

Table of Representative Data:

TargetAssay TypeCompoundExpected IC₅₀ (µM)
EphA4 TR-FRET4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acidTo be determined
EphA4 TR-FRETNilotinib (Reference Inhibitor)~70[6]
PtpA pNPP4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acidTo be determined
PtpA pNPPSodium Orthovanadate (Reference Inhibitor)Variable, assay-dependent

The IC₅₀ value for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid will determine its potency against each target. A lower IC₅₀ value indicates a more potent inhibitor. These initial hits from the HTS campaign should be subjected to further validation through orthogonal assays and secondary screening to confirm their activity and elucidate their mechanism of action.

Conclusion and Future Directions

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid represents a promising scaffold for the development of novel therapeutics. Its demonstrated polypharmacology suggests potential applications in oncology, neurology, and infectious diseases. The high-throughput screening protocols detailed in these application notes provide a robust framework for researchers to quantitatively assess the inhibitory activity of this compound against the EphA4 receptor tyrosine kinase and the Mycobacterium tuberculosis protein tyrosine phosphatase PtpA.

The successful implementation of these assays will enable the rapid identification and characterization of hit compounds, which is the crucial first step in the drug discovery pipeline. Subsequent hit-to-lead optimization efforts can then be employed to improve the potency, selectivity, and pharmacokinetic properties of this versatile molecule, ultimately paving the way for the development of next-generation therapies.

References

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  • Sharma, A., et al. (2023). Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases. Journal of Alzheimer's Disease, 94(4), 1435-1456. Available at: [Link]

  • Bunchek, P. M., et al. (2021). Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. Chemical Reviews, 121(3), 1693-1773. Available at: [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Junior, A. G. R., et al. (2018). Microplate-Based Method for High-Throughput Screening (HTS) of Chromatographic Conditions Studies for Recombinant Protein Purification. In Methods in Molecular Biology (Vol. 1660, pp. 209-223). Humana Press. Available at: [Link]

  • Lin, Y., et al. (2015). Genetically Encoded FRET Biosensor for Visualizing EphA4 Activity in Different Compartments of the Plasma Membrane. PLoS ONE, 10(9), e0137779. Available at: [Link]

  • Sino Biological. (n.d.). Recombinant Human EphA4 Protein, 11314-H08H. Retrieved from [Link]

  • Cook, J. A., et al. (2013). Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria. Drug Metabolism and Disposition, 41(7), 1313-1332. Available at: [Link]

  • Haramoto, Y., et al. (2018). Identification of new EphA4 inhibitors by virtual screening of FDA-approved drugs. Scientific Reports, 8(1), 7350. Available at: [Link]

  • Wang, Q., et al. (2020). The mycobacterial phosphatase PtpA regulates the expression of host genes and promotes cell proliferation. Nature Communications, 11(1), 3569. Available at: [Link]

  • Wong, D., et al. (2011). Mycobacterium tuberculosis protein tyrosine phosphatase (PtpA) excludes host vacuolar-H+–ATPase to inhibit phagosome acidification. Proceedings of the National Academy of Sciences, 108(48), 19371-19376. Available at: [Link]

  • Merck Millipore. (n.d.). Anti-Phosphotyrosine Antibody, clone 4G10®. Retrieved from [Link]

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  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Hzymes Biotechnology. (n.d.). Recombinant Trypsin. Retrieved from [Link]

  • ResearchGate. (2021). Selected inhibitors and the IC50 values measured by FPA against the FITC-labeled Bid-BH3 peptide. Retrieved from [Link]

  • Sawada, T., et al. (2017). Molecular interactions of EphA4, growth hormone receptor, Janus kinase 2, and signal transducer and activator of transcription 5B. PLoS ONE, 12(7), e0180785. Available at: [Link]

  • ResearchGate. (2019). TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2018). Inhibitory activity of 22 selected FDA-approved drugs in ephrin-A1-induced EphA4 clusters in cultured rat hippocampal neurons. Retrieved from [Link]

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Sources

Application

"4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid" as an EphA4 receptor antagonist

Application Notes & Protocols: A Senior Scientist's Guide to EphA4 Receptor Antagonism Topic: A Critical Evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and Best Practices for EphA4 Antagonist Validat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Senior Scientist's Guide to EphA4 Receptor Antagonism

Topic: A Critical Evaluation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and Best Practices for EphA4 Antagonist Validation

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Overview: Beyond the Initial Hit

The EphA4 receptor, a key regulator of neural development, synaptic plasticity, and tissue homeostasis, has emerged as a compelling therapeutic target for neurological disorders and oncology.[1][2][3] The search for small molecule antagonists to modulate its activity is a vibrant area of research. This guide addresses the scientific journey of one such candidate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid , using its complex history as a framework for establishing rigorous validation protocols.

Initially reported as a promising EphA4 antagonist, subsequent investigations revealed significant issues with chemical instability and promiscuous activity, classifying it as a Pan-Assay Interference Compound (PAINS).[4][5][6] The apparent biological effects were found to be largely attributable to polymeric species formed upon exposure to air and light, rather than the monomeric compound itself.[4][5]

This document, therefore, serves a dual purpose: first, to provide a transparent account of the challenges associated with this specific chemical scaffold, and second, to offer a robust, self-validating framework of protocols for any researcher aiming to identify and characterize genuine EphA4 antagonists. By understanding the pitfalls exemplified by this case study, researchers can proceed with greater confidence and scientific integrity.

The Target: EphA4 Receptor Signaling

The EphA4 receptor is a member of the largest family of receptor tyrosine kinases.[3] Its activation by cell-bound ephrin ligands (it promiscuously binds both ephrin-A and ephrin-B types) initiates "forward signaling" into the EphA4-expressing cell.[3] This cascade is pivotal in mediating cell-cell repulsion, a fundamental process in axon guidance, boundary formation, and synaptic regulation.

Upon ephrin binding, EphA4 receptors cluster and autophosphorylate on specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of Rho family GTPases (RhoA, Rac1, Cdc42). The activation of RhoA, in particular, is a critical event that leads to actin cytoskeleton reorganization, resulting in cellular responses like growth cone collapse in neurons.[7] Dysregulation of EphA4 signaling is implicated in the pathology of spinal cord injury, amyotrophic lateral sclerosis (ALS), and certain cancers, making its antagonism a promising therapeutic strategy.[1][2][8]

EphA4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin Ephrin Ligand (on adjacent cell) EphA4_unbound EphA4 Receptor (Monomer) Ephrin->EphA4_unbound Binding EphA4_bound EphA4 Receptor (Dimer/Cluster) EphA4_unbound->EphA4_bound Clustering P_Y Autophosphorylation (pY) EphA4_bound->P_Y Forward Signaling RhoGEF RhoGEF Activation P_Y->RhoGEF RhoA RhoA-GTP (Active) RhoGEF->RhoA ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton Reorganization ROCK->Actin Response Cellular Response (e.g., Growth Cone Collapse) Actin->Response

Figure 1: Simplified EphA4 forward signaling pathway.

A Case Study in Compound Invalidity

The initial identification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid as an inhibitor of the EphA4-ephrin interaction was a promising development. However, the enthusiasm was tempered by a significant lack of reproducibility across different laboratories. This discrepancy is a classic hallmark of a problematic compound.

The core issue lies in the inherent instability of the 2,5-dimethylpyrrole moiety, which is susceptible to oxidation and subsequent polymerization, especially when exposed to air and light.[4][5] It is now understood that the observed biological activity was likely caused by an uncharacterized mixture of these high-molecular-weight polymers, not the intended small molecule.[4] This leads to non-specific interactions and assay interference, explaining the wildly divergent potency values reported in the literature.

Reported IC50 / Activity Assay Type Target Interaction Key Observation Reference
~1,683 µM ELISA-based BindingEphA2-ephrin A5Very low potency observed, questioning original findings.[5]
14 µM Functional Cell Assay (HUVEC)Unknown / Eph-ephrin system~100-fold more potent in a cell-based assay, suggesting off-target effects or metabolite formation.[5]
Inactive (freshly synthesized) ELISA-based BindingEphA5-EphA4A freshly prepared and protected sample showed no activity.[5]
Active (after air/light exposure) ELISA-based BindingEphA5-EphA4Activity appeared as the compound visibly changed color (oxidized/polymerized).[5]
Active Cell Proliferation / PhosphorylationEphA4 in Pancreatic Cancer CellsSuppressed EphA4 phosphorylation and cell growth in vitro and in vivo.[9]

Table 1: Conflicting bioactivity data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, highlighting the critical issue of compound integrity and assay reproducibility.

This case underscores a critical principle: the molecule you test must be the molecule you think you are testing. The following sections outline a workflow designed to ensure this principle is upheld.

A Validated Workflow for Identifying True EphA4 Antagonists

To avoid the pitfalls of PAINS and unstable molecules, a multi-step, self-validating protocol is essential. This workflow progresses from basic compound characterization to biochemical and finally to functional cellular assays. A negative or ambiguous result at any stage should prompt a critical re-evaluation of the compound.

Antagonist_Validation_Workflow Start Start: Putative Antagonist Identified Purity Protocol 1: Compound Purity & Stability (HPLC-MS, NMR) Start->Purity Decision1 Pure & Stable? Purity->Decision1 Binding Protocol 2: Biochemical Binding Assay (ELISA, FP, etc.) Decision1->Binding Yes Reject Reject or Re-synthesize: Compound is Impure, Unstable, Inactive, or a PAIN Decision1->Reject No Decision2 Potent Inhibition? Binding->Decision2 Phospho Protocol 3: Cellular Phosphorylation Assay (Western Blot, Cell-ELISA) Decision2->Phospho Yes Decision2->Reject No Decision3 Inhibits pEphA4? Phospho->Decision3 Functional Protocol 4: Functional Phenotypic Assay (e.g., Growth Cone Collapse) Decision3->Functional Yes Decision3->Reject No Decision4 Blocks Phenotype? Functional->Decision4 Counterscreen Protocol 5: Counterscreens (Selectivity, Aggregation) Decision4->Counterscreen Yes Decision4->Reject No Decision5 Specific & Non-Aggregating? Counterscreen->Decision5 Validated Validated Antagonist Decision5->Validated Yes Decision5->Reject No

Figure 2: A robust workflow for EphA4 antagonist validation.
Protocol 1: Foundational Compound Characterization

Objective: To verify the identity, purity, and stability of the test compound before any biological assessment.

Rationale: This step is non-negotiable. As demonstrated by the topic compound, assuming a supplied or newly synthesized molecule is pure and stable can lead to the generation of entirely artifactual data.

A. Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol).

    • Inject onto a C18 reverse-phase column.

    • Run a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor absorbance at a relevant wavelength (e.g., 254 nm).

    • Success Criterion: A single major peak accounting for >95% of the total integrated peak area.

  • Mass Spectrometry (MS):

    • Couple the HPLC to a mass spectrometer (LC-MS).

    • Obtain the mass spectrum for the major peak.

    • Success Criterion: The observed mass-to-charge ratio (m/z) must match the calculated theoretical mass of the compound.

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve a sufficient amount of compound in a deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Success Criterion: The observed chemical shifts, splitting patterns, and integrations must be fully consistent with the expected chemical structure.

B. Stability Assessment

  • Prepare a stock solution of the compound in the primary solvent to be used for biological assays (e.g., 10 mM in DMSO).

  • Prepare a working solution by diluting the stock in the final assay buffer (e.g., 100 µM in PBS or cell culture medium).

  • Aliquot the working solution into multiple tubes. Expose them to typical experimental conditions (e.g., room temperature, 37°C, ambient light) for various time points (e.g., 0 hr, 2 hr, 8 hr, 24 hr).

  • At each time point, analyze the samples by LC-MS.

  • Success Criterion: The peak area of the parent compound should remain >95% of the T=0 sample, with no significant appearance of degradation or polymeric products.

Protocol 2: Biochemical Ligand-Binding Inhibition Assay

Objective: To quantify the compound's ability to directly inhibit the interaction between the EphA4 extracellular domain and an ephrin ligand in a purified system.

Rationale: This is the primary test of target engagement. An ELISA-based competitive binding format is a robust and widely used method.

Materials:

  • Recombinant human EphA4-Fc fusion protein.

  • Recombinant human ephrin-A5-Fc or ephrin-B2-Fc fusion protein.

  • Biotinylated anti-human IgG (Fc specific) antibody.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • High-binding 96-well plates.

Procedure:

  • Plate Coating: Coat a 96-well plate with 2 µg/mL of recombinant ephrin-A5-Fc in PBS overnight at 4°C.

  • Washing & Blocking: Wash plates 3x with Wash Buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of Blocking Buffer (PBS + 1% BSA) for 2 hours at room temperature.

  • Compound Incubation: Wash plates 3x. Prepare serial dilutions of the test compound in Assay Buffer (PBS + 0.1% BSA + 0.05% Tween-20). Add 50 µL of each dilution to the wells. Include "no compound" (vehicle control) and "no EphA4" (background) wells.

  • EphA4 Incubation: Immediately add 50 µL of 0.5 µg/mL recombinant EphA4-Fc to each well (except background). Incubate for 2 hours at room temperature with gentle shaking.

  • Detection Antibody: Wash plates 5x. Add 100 µL/well of biotinylated anti-human IgG-Fc (diluted in Assay Buffer) and incubate for 1 hour.

  • Streptavidin-HRP: Wash plates 5x. Add 100 µL/well of Streptavidin-HRP (diluted in Assay Buffer) and incubate for 30 minutes in the dark.

  • Development: Wash plates 5x. Add 100 µL/well of TMB substrate. Allow color to develop (5-15 minutes).

  • Stop & Read: Stop the reaction with 50 µL of 1M H₂SO₄. Read absorbance at 450 nm.

  • Analysis: Normalize the data to the vehicle control (100% binding) and background (0% binding). Plot the percent inhibition versus compound concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based EphA4 Phosphorylation Assay

Objective: To determine if the compound can inhibit ligand-induced EphA4 autophosphorylation in a cellular context.

Rationale: This assay validates that the compound is cell-permeable (if required) and active in a more complex biological environment, moving beyond a simple purified protein interaction.

Materials:

  • A cell line endogenously expressing EphA4 (e.g., HEK293, BT549 breast cancer cells).[10]

  • Serum-free cell culture medium.

  • Clustered ephrin-A5-Fc (pre-incubate ephrin-A5-Fc with an anti-human Fc antibody at a 2:1 molar ratio for 1 hour at 37°C).

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-EphA4, anti-phospho-EphA4 (pY799), and a loading control (e.g., anti-Actin or anti-Tubulin).

  • SDS-PAGE gels and Western blotting equipment.

Procedure:

  • Cell Culture: Plate cells to be 80-90% confluent on the day of the experiment.

  • Starvation: Serum-starve the cells for 4-6 hours (or overnight) to reduce basal receptor tyrosine kinase activity.

  • Pre-treatment: Treat cells with various concentrations of the test compound (or vehicle) for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of pre-clustered ephrin-A5-Fc for 15-30 minutes at 37°C. Include an unstimulated control.

  • Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer and scrape the cells.

  • Lysate Preparation: Transfer lysates to microfuge tubes, incubate on ice for 30 minutes, and then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatants (e.g., using a BCA assay).

  • Western Blotting:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-phospho-EphA4 antibody overnight at 4°C.

    • Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate.

    • Validation: Strip the membrane and re-probe for total EphA4 to ensure equal protein loading, and then for the loading control (e.g., α-Tubulin).[10]

  • Analysis: Quantify band intensities using densitometry. Calculate the ratio of phospho-EphA4 to total EphA4 for each condition. Plot the inhibition of phosphorylation versus compound concentration to determine the cellular IC50.

References

  • Structural insights into EphA4 unconventional activation from prediction of the EphA4 and its complex with ribonuclease 1. National Institutes of Health. Available at: [Link]

  • On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. ResearchGate. Available at: [Link]

  • On the Use of 2,5-Dimethyl-Pyrrol-1-yl-Benzoic Acid Derivatives as EPH-Ephrin Antagonists. American Society for Microbiology. Available at: [Link]

  • NMR-guided design of potent and selective EphA4 agonistic ligands. National Institutes of Health. Available at: [Link]

  • Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences. Available at: [Link]

  • A cancer mutation promotes EphA4 oligomerization and signaling by altering the conformation of the SAM domain. National Institutes of Health. Available at: [Link]

  • Identification and characterization of Nanobodies targeting the EphA4 receptor. National Institutes of Health. Available at: [Link]

  • Identification of new EphA4 inhibitors by virtual screening of FDA-approved drugs. ResearchGate. Available at: [Link]

  • Constrained β-Hairpins Targeting the EphA4 Ligand Binding Domain. National Institutes of Health. Available at: [Link]

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. PubChem. Available at: [Link]

  • EPHA4 Kinase Assay Protocol. BPS Bioscience. Available at: [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. Available at: [Link]

  • Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases. National Institutes of Health. Available at: [Link]

  • EphrinB2–EphB4 Signaling in Neurooncological Disease. MDPI. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Available at: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS. Available at: [Link]

  • EphA4 Induces the Phosphorylation of an Intracellular Adaptor Protein Dab1 via Src Family Kinases. J-Stage. Available at: [Link]

  • EphA4 promotes cell proliferation and migration through a novel EphA4-FGFR1 signaling pathway in the human glioma U251 cell line. AACR Journals. Available at: [Link]

  • Inhibition of Eph Receptor A4 by 2,5-dimethylpyrrolyl Benzoic Acid Suppresses Human Pancreatic Cancer Growing Orthotopically in Nude Mice. National Institutes of Health. Available at: [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Chromatographic Purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(2,5-dimethyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. We will address common challenges and provide robust, field-proven methodologies to ensure high-purity recovery of this valuable compound.

Section 1: Understanding the Molecule - A Foundation for Strategy

Effective purification begins with a thorough understanding of the target molecule's physicochemical properties. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is a derivative of salicylic acid, featuring a bulky, hydrophobic dimethylpyrrole group attached to a polar salicylic acid core.[1] This bifunctional nature—containing both an acidic carboxylic acid and a phenolic hydroxyl group—is the primary driver of its chromatographic behavior and potential purification challenges.[2]

Table 1: Key Physicochemical Properties

Property Predicted/Reference Value Rationale & Chromatographic Implication
Molecular Formula C₁₃H₁₃NO₃ N/A
Molecular Weight ~231.25 g/mol Affects mass-based detection and loading capacity calculations.[3]
Computed LogP 3.2 Indicates good lipophilicity, suggesting strong retention in reversed-phase systems under the right conditions.[1]
pKa₁ (Carboxylic Acid) ~3.0 - 4.0 CRITICAL: The compound's charge state is highly pH-dependent. To achieve good retention and sharp peaks in reversed-phase chromatography, the mobile phase pH must be kept at least 1.5-2 units below this value to ensure the carboxylic acid is fully protonated (neutral).[1][4]
pKa₂ (Phenolic OH) ~13.0 The phenolic hydroxyl group is generally not ionized under typical reversed-phase conditions but can engage in secondary interactions (hydrogen bonding) with the stationary phase.[1]

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Low aqueous solubility.[1] | Affects sample preparation for both loading onto a column and injection into an HPLC. The sample should be dissolved in a solvent compatible with the initial mobile phase conditions to prevent precipitation. |

Section 2: Recommended Purification Strategies

Based on the compound's properties, two primary chromatographic techniques are recommended: Ion-Suppression Reversed-Phase HPLC for high-resolution purification and modified Normal-Phase Flash Chromatography for larger-scale, lower-resolution needs.

High-Resolution Purification: Preparative Reversed-Phase HPLC (RP-HPLC)

This is the preferred method for achieving high purity (>98%). The core principle is ion-suppression , where an acidic modifier is added to the mobile phase. This protonates the carboxylic acid group, neutralizing its charge and allowing the molecule to be retained on the non-polar C18 stationary phase based on its hydrophobicity.[4]

StepProcedureRationale & Expert Notes
1. Column Selection C18 bonded silica, 5-10 µm particle size.A high-quality, end-capped C18 column minimizes secondary interactions with the phenolic hydroxyl group, preventing peak tailing.
2. Mobile Phase Prep A: 0.1% Formic Acid (or TFA) in Water. B: 0.1% Formic Acid (or TFA) in Acetonitrile.The acid is essential for ion suppression.[5] Formic acid is preferred for easier removal during solvent evaporation and is more compatible with mass spectrometry. TFA provides stronger ion-pairing and can sometimes yield sharper peaks but is more difficult to remove.
3. Sample Preparation Dissolve crude material in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to the lowest concentration that maintains solubility.Injecting the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO) can cause peak distortion. Diluting with the aqueous mobile phase mitigates this.[6]
4. Gradient Elution See Table 2 for a typical gradient.A gradient is necessary to first retain the compound and then elute it efficiently, separating it from less polar and more polar impurities.
5. Detection UV detection at 254 nm or a wavelength of maximum absorbance determined by a UV scan.The aromatic structure of the compound provides strong UV absorbance.
6. Fraction Collection Collect fractions based on the eluting peak.Use a fraction collector triggered by UV signal threshold and/or slope.
7. Post-Run Analysis Analyze collected fractions using analytical HPLC to confirm purity before pooling.This is a self-validating step to ensure only high-purity fractions are combined.

Table 2: Example Preparative HPLC Gradient

Time (min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0 95 5
5 95 5
35 5 95
40 5 95
41 95 5

| 50 | 95 | 5 |

HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_post Post-Processing Crude Crude Product Dissolve Dissolve in minimal strong solvent (DMSO) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto Prep HPLC System Filter->Inject Separate Gradient Elution (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Check by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation (Lyophilization/Rotovap) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: General workflow for preparative HPLC purification.
Bulk Purification: Normal-Phase Flash Chromatography

For purifying larger quantities (grams), flash chromatography is more practical. Due to the compound's polar functional groups, it will interact strongly with the polar silica gel stationary phase.[7] This can lead to poor recovery and significant peak streaking. To overcome this, a small amount of acid is added to the eluent.

StepProcedureRationale & Expert Notes
1. Stationary Phase Standard silica gel, 40-63 µm.The acidic nature of silica is the primary cause of interaction with the target molecule.
2. Eluent System A: Hexanes or Dichloromethane (DCM). B: Ethyl Acetate (EtOAc) or Methanol (MeOH). Modifier: Add 0.5-1% Acetic Acid to the polar solvent (B).The acetic acid serves two purposes: it protonates the analyte to reduce strong ionic interactions with silica, and it competes for active sites on the silica surface, improving peak shape and recovery. A common starting system is Hexane/EtOAc.[8]
3. Sample Loading Dry Loading: Adsorb the crude material onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.Dry loading is strongly recommended. It prevents the dissolution solvent from interfering with the separation at the top of the column, leading to much better resolution.
4. Gradient Elution Start with a low percentage of the polar solvent (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity.The optimal gradient should be developed first using Thin Layer Chromatography (TLC) with the same solvent system (including the acetic acid modifier).
5. Fraction Collection Collect fractions and monitor by TLC.Pool fractions that show a single spot corresponding to the product.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in a question-and-answer format.

Troubleshooting_Tree Problem Problem Observed Tailing Peak Tailing (HPLC) Problem->Tailing NoRetention No Retention (HPLC) Problem->NoRetention LowRecovery Low Recovery (Flash) Problem->LowRecovery Cause1 Cause: Incomplete Ion Suppression Tailing->Cause1 Cause2 Cause: Secondary Interactions Tailing->Cause2 Cause3 Cause: Mobile Phase pH too high NoRetention->Cause3 Cause4 Cause: Strong analyte interaction with silica LowRecovery->Cause4 Solution1 Solution: Increase acid concentration in mobile phase (e.g., 0.1% -> 0.2% FA) Cause1->Solution1 Solution2 Solution: Use a highly end-capped column Cause2->Solution2 Solution3 Solution: Ensure mobile phase pH is < pKa-2 Cause3->Solution3 Solution4 Solution: Add 0.5-1% acetic acid to eluent system Cause4->Solution4

Caption: Decision tree for common purification problems.
HPLC Troubleshooting

Q: Why is my peak badly tailing or splitting in RP-HPLC?

  • A: Probable Cause & Scientific Explanation: This is the most common issue for this type of molecule. It is typically caused by two phenomena:

    • Incomplete Ion Suppression: If the mobile phase pH is not low enough, a portion of your compound exists in its anionic (carboxylate) form. This charged species has very different interactions with the C18 phase than the neutral form, leading to a "smeared" or split peak.[4]

    • Secondary Silanol Interactions: The free silanol groups (-Si-OH) on the surface of the silica backbone of the C18 packing can form strong hydrogen bonds with the phenolic hydroxyl and carboxylic acid groups of your molecule. This causes a portion of the molecules to "stick" and elute later, resulting in a tail.[9]

  • Solutions:

    • Increase Acid Concentration: Ensure you have at least 0.1% formic acid or TFA in both mobile phase A and B. If tailing persists, increasing to 0.2% can help.

    • Use a High-Quality Column: Modern, fully end-capped C18 columns have fewer free silanol groups and are designed to minimize these secondary interactions.

    • Lower the Temperature: Running at a slightly lower temperature (e.g., 25-30°C) can sometimes reduce the kinetics of silanol interactions, improving peak shape.

Q: Why is the retention time of my compound shifting between runs?

  • A: Probable Cause & Scientific Explanation: Retention time stability for ionizable compounds is directly linked to the consistency of the mobile phase pH and temperature.

    • Inconsistent Mobile Phase: Small variations in the amount of acid modifier or improper mixing of the A and B solvents can cause significant pH shifts, altering the ionization state and thus the retention time.[6]

    • Temperature Fluctuations: Chromatography is a temperature-dependent process. Without a column oven, ambient temperature changes in the lab will alter retention times.[6]

  • Solutions:

    • Use a Column Oven: Maintain a constant column temperature (e.g., 40°C) for all runs.

    • Precise Mobile Phase Preparation: Prepare mobile phases in large, single batches to ensure consistency. If using an online mixer, ensure the pumps are working correctly and solvents are properly degassed.[6]

Q: My compound is eluting in the void volume (no retention). What should I do?

  • A: Probable Cause & Scientific Explanation: This indicates your compound has minimal interaction with the stationary phase. For this molecule, it almost always means the carboxylic acid is fully deprotonated (ionized), making it extremely polar and water-soluble.

  • Solutions:

    • Check Mobile Phase pH: This is the most likely culprit. Confirm that you have added acid to your mobile phase. The pH must be well below the pKa (~3-4) to ensure the compound is neutral.

    • Decrease Initial Organic Content: Your starting gradient may be too strong. Ensure you are starting with a low percentage of organic solvent (e.g., 5% Acetonitrile).

Flash Chromatography Troubleshooting

Q: My compound is streaking down the silica column and I'm getting very low recovery. Why?

  • A: Probable Cause & Scientific Explanation: The acidic protons on your molecule are forming very strong ionic and hydrogen-bonding interactions with the polar, slightly acidic silica gel surface.[7] This causes the compound to irreversibly bind or elute very slowly and broadly across many fractions.

  • Solution:

    • Add an Acid Modifier: This is non-negotiable for this compound on silica. Add 0.5-1% acetic acid or formic acid to your eluent system (specifically, premix it with the polar component like Ethyl Acetate). This keeps your compound protonated and competes with it for binding sites on the silica, dramatically improving recovery and peak shape.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best solvent to dissolve my crude sample in before injection (HPLC) or loading (Flash)?

  • A: For HPLC, the ideal solvent is your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA), but the compound's low aqueous solubility can make this difficult.[1] The best practice is to dissolve it in a minimal volume of a strong, compatible solvent like DMSO, then dilute with the initial mobile phase as much as possible without causing precipitation. For flash chromatography, use the loading solvent (e.g., dichloromethane) if doing liquid loading, but dry loading is far superior.

Q: How can I confirm the purity and identity of my final fractions?

  • A: Purity should be confirmed by analytical RP-HPLC, ideally using a different method than the preparative one (e.g., a faster gradient) to reveal any co-eluting impurities. Identity must be confirmed by spectroscopic methods such as Mass Spectrometry (MS) to verify the molecular weight (231.25 m/z for [M+H]⁺) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q: My compound seems to be degrading during purification. What can I do?

  • A: While this specific compound is generally stable, pyrrole rings can be sensitive to strong acids and oxidation over long periods. If you suspect degradation (e.g., appearance of new impurity peaks in later fractions), consider using formic acid instead of the harsher TFA. Minimize the time the compound spends in the acidic mobile phase by working up fractions promptly after collection. Neutralizing the collected fractions with a small amount of ammonium bicarbonate before solvent evaporation can also help if acid-catalyzed hydrolysis is a concern.

References

  • Benchchem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • Smolecule. (2023, September 12). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.
  • PubChem. (n.d.). 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Introduction This technical support guide is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This molecule, which integrates a 2,5-dimethylpyrrole group with a salicylic acid backbone, is a compound of significant interest due to its potential anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthesis.

The primary synthetic route involves the condensation of 4-amino-2-hydroxybenzoic acid with 2,5-hexanedione, a classic example of the Paal-Knorr pyrrole synthesis.[2] While seemingly straightforward, this reaction is often accompanied by side reactions that can complicate purification and reduce yields. This document aims to provide a clear understanding of these potential issues and offer practical, evidence-based solutions.

I. Troubleshooting Guides: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues based on common experimental observations.

Issue 1: Low Yield or Incomplete Reaction

Q: My reaction is showing a low yield of the desired product, or TLC analysis indicates a significant amount of unreacted 4-amino-2-hydroxybenzoic acid. What are the likely causes and how can I improve the conversion?

A: Low yields in this Paal-Knorr synthesis can stem from several factors related to reaction conditions and reagent reactivity.

  • Sub-optimal Reaction Conditions: The Paal-Knorr synthesis often requires heat and acidic catalysis to proceed efficiently.[3][4] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to degradation of the starting material or product.[3][4]

  • Inadequate Acidity: The reaction is typically catalyzed by a weak acid, such as acetic acid.[5][6] The acidity of the medium is crucial; if the pH is too high, the rate of condensation will be slow.

  • Poor Solubility of Starting Material: 4-amino-2-hydroxybenzoic acid has limited solubility in many organic solvents. If it does not fully dissolve, the reaction will be heterogeneous and the rate will be significantly reduced.

Troubleshooting Protocol:

  • Optimize Solvent and Temperature:

    • Ensure that the 4-amino-2-hydroxybenzoic acid is fully dissolved in the reaction solvent. Glacial acetic acid is often a good choice as it serves as both the solvent and the catalyst.

    • Gradually increase the reaction temperature, monitoring the progress by TLC. A typical temperature range is 40-60°C.[6]

  • Adjust Catalyst Concentration:

    • If using a co-solvent, ensure an adequate amount of a weak acid catalyst (e.g., acetic acid) is present.

  • Extend Reaction Time:

    • Allow the reaction to proceed for a longer duration, continuing to monitor by TLC until the starting material is consumed.

Issue 2: Significant Byproduct Formation - The Furan Competitor

Q: I'm observing a major byproduct in my reaction mixture that is difficult to separate from the desired product. What is this impurity and how can I prevent its formation?

A: The most common and significant byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan derivative.[3] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound (2,5-hexanedione) without the involvement of the amine.

Furan_Formation Hexanedione 2,5-Hexanedione Protonated_Hexanedione Protonated 2,5-Hexanedione Hexanedione->Protonated_Hexanedione H+ (acid catalyst) Cyclized_Intermediate Cyclized Hemiketal Intermediate Protonated_Hexanedione->Cyclized_Intermediate Intramolecular nucleophilic attack Furan_Byproduct 2,5-Dimethylfuran Cyclized_Intermediate->Furan_Byproduct -H2O (Dehydration)

Mitigation Strategies:

  • Control Acidity: This is the most critical factor. Excessively strong acidic conditions (pH < 3) strongly favor the formation of the furan byproduct.[3][5] Maintaining a weakly acidic environment is key.

  • Use an Excess of the Amine: Employing a slight excess of 4-amino-2-hydroxybenzoic acid can shift the equilibrium towards the desired pyrrole formation.

  • Temperature Control: While heat is necessary, excessive temperatures can accelerate the rate of furan formation.

Issue 3: Product Purity and Color - Dealing with Dark, Tarry Mixtures

Q: My crude product is a dark, tarry material that is challenging to purify. What causes this and what purification strategies are most effective?

A: The formation of dark, often polymeric, materials is a common issue in pyrrole synthesis. This is generally due to the inherent instability of pyrroles, especially under acidic conditions and in the presence of air (oxygen). The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and polymerization.

Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and pour it into a large volume of cold water to precipitate the crude product.[6]

    • Filter the precipitate and wash thoroughly with water to remove excess acetic acid and other water-soluble impurities.

  • Recrystallization:

    • Recrystallization from a suitable solvent system is often the most effective method for purification. Ethanol/water or methanol/water mixtures are good starting points.[7]

    • The use of activated charcoal during recrystallization can help to remove colored impurities.

  • Column Chromatography:

    • If recrystallization is insufficient, column chromatography on silica gel can be employed.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid?

A1: The reaction proceeds via the Paal-Knorr synthesis mechanism. It begins with the nucleophilic attack of the primary amine of 4-amino-2-hydroxybenzoic acid on one of the carbonyl groups of 2,5-hexanedione, forming a hemiaminal intermediate. This is followed by a second intramolecular nucleophilic attack of the amine on the other carbonyl group, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrrole ring.[8]

Paal_Knorr_Mechanism cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration Start 4-Amino-2-hydroxybenzoic acid + 2,5-Hexanedione Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack Cyclic_Intermediate Cyclic Dihydroxytetrahydropyrrole Intermediate Hemiaminal->Cyclic_Intermediate Intramolecular nucleophilic attack Product 4-(2,5-dimethyl-1H-pyrrol-1-yl) -2-hydroxybenzoic acid Cyclic_Intermediate->Product -2H2O

Q2: Can other isomers be formed during this synthesis?

A2: While the primary product is the 4-(pyrrol-1-yl) substituted benzoic acid, the possibility of forming other isomers is low given the starting materials. The regiochemistry is dictated by the position of the amino group on the benzoic acid ring. However, side reactions involving the salicylic acid moiety itself, such as decarboxylation under harsh conditions, could lead to other impurities.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

  • Thin-Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the final product.[6]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and confirm its elemental composition.[6]

  • Infrared (IR) Spectroscopy: Useful for identifying the key functional groups present in the molecule, such as the carboxylic acid and the pyrrole ring.[6]

Q4: Are there any known stability issues with the starting material, 4-amino-2-hydroxybenzoic acid?

A4: 4-aminosalicylic acid and its derivatives can be susceptible to decarboxylation, particularly in aqueous solutions and at elevated temperatures.[9] The rate of decarboxylation is pH-dependent, with a maximum rate observed near the isoelectric pH.[9] Therefore, prolonged heating of the starting material in solution should be avoided to minimize the formation of the corresponding aminophenol byproduct.

III. Summary of Key Parameters and Potential Byproducts

ParameterRecommended ConditionPotential Issue if Deviated
Temperature 40-60°CToo Low: Incomplete reaction. Too High: Degradation, increased byproduct formation.
pH Weakly acidic (e.g., glacial acetic acid)Too Acidic (pH < 3): Furan byproduct formation. Too Basic: Slow or no reaction.
Solvent Glacial Acetic AcidPoor solubility of starting materials can hinder the reaction.
Reaction Time Monitored by TLCToo Short: Incomplete conversion. Too Long: Potential for product degradation.
Potential ByproductFormation ConditionMitigation Strategy
2,5-Dimethylfuran Excessively acidic conditions (pH < 3)Maintain weakly acidic pH, use excess amine.
Decarboxylated Starting Material Prolonged heating of 4-amino-2-hydroxybenzoic acidAvoid excessive heating of the starting material before the addition of 2,5-hexanedione.
Polymeric Tars Oxidation and polymerization of the pyrrole productWork up the reaction under an inert atmosphere if possible; purify promptly.

IV. References

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]

  • PubChem. 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid. Available at: [Link]

  • RSC Education. (2016, July 19). The preparation of 2-hydroxybenzoic acid. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • Google Patents. EP1559705A1 - Process for production of hydroxybenzoic acids. Available at:

  • MDPI. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Available at: [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Available at: [Link]

  • ResearchGate. 4-Aminosalicylic Acid Adducts. Available at: [Link]

  • PubChem. 4-Aminosalicylic Acid. Available at: [Link]

  • ResearchGate. (2017). Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Available at: [Link]

  • ResearchGate. (2015). Synthesis of azo derivatives of 4-aminosalicylic acid. Available at: [Link]

  • PubMed. (1985). Mechanism of decarboxylation of p-aminosalicylic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile heterocyclic compound. We will delve into the intricacies of its synthesis, focusing on the widely used Paal-Knorr reaction, and provide practical troubleshooting advice to streamline your experimental workflow and enhance yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Q1: What is the most common and scalable method for synthesizing 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid?

The most prevalent and scalable approach is the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound, typically 2,5-hexanedione, with 4-amino-2-hydroxybenzoic acid.[1][2] The reaction is generally carried out in a suitable solvent, often with an acid catalyst, to facilitate the cyclization and formation of the pyrrole ring.[3][4]

Q2: What are the critical starting materials for the Paal-Knorr synthesis of this compound?

The key precursors are 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione.[1] The quality and purity of these starting materials are paramount to the success of the synthesis, directly impacting the yield and impurity profile of the final product.

Q3: What are the potential biological activities of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid?

Research has indicated that this compound and its derivatives exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][5] The core 2,5-dimethylpyrrole structure has also been identified as a key pharmacophore for enhancing monoclonal antibody production in biotechnological applications.[6]

Q4: What are the main challenges I can expect when scaling up the production of this compound?

Scaling up the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid presents several challenges. These include managing the cost and consistent supply of raw materials, optimizing reaction conditions to avoid harsh treatments that could degrade the product, controlling the formation of byproducts, and developing efficient and scalable purification strategies.[5]

Troubleshooting Guide

This section provides a detailed breakdown of specific problems you may encounter during your experiments, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product

A diminished yield is a frequent hurdle in organic synthesis. The table below outlines potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.The Paal-Knorr synthesis can sometimes require prolonged heating to drive the reaction to completion.[3][4]
Suboptimal Reaction Temperature Experiment with a temperature gradient to find the optimal reaction temperature. Avoid excessive heat to prevent degradation.While heat is often necessary, the salicylic acid moiety is prone to decarboxylation at elevated temperatures, leading to the formation of phenolic impurities.[7]
Inefficient Catalyst If using a catalyst, ensure it is active and used in the correct concentration. Consider screening different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid).The catalyst facilitates the key cyclization step in the Paal-Knorr synthesis.[2]
Poor Quality Starting Materials Verify the purity of 4-amino-2-hydroxybenzoic acid and 2,5-hexanedione using appropriate analytical techniques (e.g., NMR, melting point).Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
Problem 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall purity of your final compound.

Observed Impurity Potential Cause Troubleshooting Action Scientific Rationale
Unreacted Starting Materials Incomplete reaction.Refer to the troubleshooting steps for "Low Yield."---
Phenolic Byproduct (Decarboxylation) Excessive reaction temperature.Carefully control the reaction temperature and consider using a milder catalyst.The carboxylic acid group on the salicylic acid ring can be lost as carbon dioxide at high temperatures.[7][8]
Bis-pyrrole Adduct Incorrect stoichiometry of reactants.Use a slight excess of the amine (4-amino-2-hydroxybenzoic acid) relative to the dicarbonyl compound (2,5-hexanedione).The reaction of diamines with 2,5-hexanedione can sometimes lead to the formation of both mono- and bis-pyrrole products.[9] Controlling the stoichiometry can favor the desired mono-substitution.
Problem 3: Difficulty in Purifying the Final Product

Effective purification is crucial for obtaining a high-purity compound suitable for further applications.

Issue Troubleshooting Action Scientific Rationale
Oily Product Instead of Solid Try different recrystallization solvents or solvent systems. If recrystallization fails, consider column chromatography.The choice of solvent is critical for effective crystallization. A solvent system where the compound is soluble when hot and sparingly soluble when cold is ideal.[1]
Co-elution of Impurities during Column Chromatography Optimize the mobile phase for column chromatography by testing different solvent polarities. Consider using a different stationary phase (e.g., alumina instead of silica gel).Achieving good separation requires finding a mobile phase that provides a significant difference in the retention factors (Rf) of the product and impurities.
Product Instability during Purification Avoid prolonged exposure to strong acids or bases and high temperatures during purification.Pyrrole compounds can be sensitive to harsh conditions, and the salicylic acid moiety can be prone to degradation.[10]

Experimental Protocols

Here are detailed, step-by-step methodologies for the synthesis and purification of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Synthesis via Paal-Knorr Reaction

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product A 4-Amino-2-hydroxybenzoic acid C Dissolve in Glacial Acetic Acid A->C B 2,5-Hexanedione D Add 2,5-Hexanedione B->D C->D E Heat and Stir D->E F Cool to Room Temperature E->F G Precipitate with Water F->G H Filter and Wash G->H I Crude 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid H->I

Caption: Paal-Knorr Synthesis Workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-hydroxybenzoic acid (1.0 equivalent) in glacial acetic acid.[1]

  • Addition of Dione: To the stirring solution, add 2,5-hexanedione (1.1 equivalents) dropwise at room temperature.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any residual acetic acid, and dry under vacuum.

Purification by Recrystallization

Purification_Workflow cluster_crude Crude Product cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_final Final Product A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Add Hot Water until Turbid B->C D Cool Slowly to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Under Vacuum G->H I Pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid H->I

Caption: Recrystallization Purification Workflow.

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.[1]

  • Induce Crystallization: Slowly add hot water to the solution until it becomes slightly turbid.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum to obtain the purified product.[1]

References

  • MDPI. (2022). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

  • Aki, Y., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS ONE, 16(4), e0250416. Retrieved from [Link]

  • PubChem. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (1970). Method for preparing p-hydroxybenzoic acid.
  • Google Patents. (1962). Manufacture of phenols by decarboxylation of salicylic acids.
  • Google Patents. (2009). Method for synthesizing 2,5-acetonyl acetone.
  • Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]

  • ACS Publications. (1959). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. Reaction Chemistry & Engineering. Retrieved from [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Google Patents. (1956). Process for the decolorization and purification of p-hydroxybenzoic acid.
  • Catalysis Reviews. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved from [Link]

  • MDPI. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Interpreting Mass Spectrometry Data of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

Welcome to the technical support center for the mass spectrometric analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the interpretation of mass spectrometry data for this specific molecule. Here, we will address common questions and troubleshooting scenarios to ensure the integrity and accuracy of your experimental results.

I. Predicted Mass Spectral Behavior and Fragmentation

Understanding the expected fragmentation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is crucial for accurate data interpretation. The molecule's structure, comprised of a 2-hydroxybenzoic acid moiety and a 2,5-dimethyl-1H-pyrrole ring, dictates its behavior in the mass spectrometer.

Expected Molecular Ion and Adducts

The nominal mass of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (C13H13NO3) is 231 g/mol . Depending on the ionization technique used, you can expect to observe the following ions:

Ionization ModeExpected Ionm/z (approx.)Notes
Positive ESI[M+H]+232Protonation likely on the pyrrole nitrogen or carboxylic acid.
[M+Na]+254Sodium adducts are common, especially with glassware.[1][2]
[M+K]+270Potassium adducts may also be observed.[2]
Negative ESI[M-H]-230Deprotonation of the carboxylic acid is highly favorable.[3]
EIM+•231The molecular ion may be observed, but significant fragmentation is expected.[4]

Due to the presence of a single nitrogen atom, the molecule follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5][6]

Predicted Fragmentation Pathways

The fragmentation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid will likely proceed through several key pathways, primarily involving the carboxylic acid group and the bond linking the two ring systems.

Common fragmentation patterns for carboxylic acids include:

  • Loss of H₂O (18 Da): From the carboxylic acid and the ortho-hydroxyl group.

  • Loss of CO (28 Da): A common fragmentation for aromatic compounds.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.[7][8][9]

  • Loss of CO₂ (44 Da): Decarboxylation is a characteristic fragmentation of benzoic acid derivatives.

Fragmentation related to the pyrrole moiety may include:

  • Cleavage of the C-N bond connecting the two rings.

  • Loss of methyl groups (15 Da) from the pyrrole ring.[10]

Below is a diagram illustrating the predicted fragmentation pathways:

fragmentation_pathways M [M+H]+ m/z 232 frag1 Loss of H₂O m/z 214 M->frag1 - H₂O frag2 Loss of COOH m/z 187 M->frag2 - COOH frag3 Loss of CO₂ m/z 188 M->frag3 - CO₂ frag4 Pyrrole fragment m/z 94 M->frag4 C-N cleavage frag5 Benzoic acid fragment m/z 138 M->frag5 C-N cleavage

Caption: Predicted fragmentation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the mass spectrometric analysis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Q1: I am not seeing the expected molecular ion peak at m/z 232 in positive ESI mode. What could be the issue?

A1: Several factors could contribute to the absence of the [M+H]+ peak:

  • In-source fragmentation: The molecule might be fragmenting in the ion source before detection. Try reducing the cone voltage or capillary temperature to soften the ionization conditions.

  • Ion suppression: Other components in your sample matrix could be interfering with the ionization of your target analyte.[11] Diluting your sample or improving your sample cleanup procedure can help mitigate this.

  • Adduct formation: The molecule may preferentially form adducts with sodium ([M+Na]+ at m/z 254) or potassium ([M+K]+ at m/z 270), especially if there are trace amounts of these salts in your solvent or on your glassware.[1][2] Look for these higher mass ions.

  • Incorrect ionization mode: This molecule readily forms a deprotonated ion in negative mode. Confirm you are operating in the correct polarity.

Q2: My spectrum shows a prominent peak at m/z 230 in negative ESI mode, but I was expecting a positive ion. Why is this?

A2: The carboxylic acid group is acidic and easily deprotonated, making the [M-H]- ion highly stable and often the most abundant ion in negative ESI mode.[3] It is not uncommon for acidic compounds to show a stronger signal in negative ion mode than in positive ion mode.

Q3: I am using Electron Ionization (EI) and the molecular ion at m/z 231 is very weak or absent. Is this normal?

A3: Yes, this is common for molecules with multiple functional groups under EI conditions. EI is a "hard" ionization technique that imparts a lot of energy into the molecule, leading to extensive fragmentation.[4] The molecular ion can be unstable and readily fragment, resulting in a weak or absent peak. You should focus on interpreting the fragment ions to confirm the structure.

Q4: What are the characteristic fragment ions I should look for to confirm the identity of my compound?

A4: Key fragments to look for include:

  • Loss of COOH (m/z 187 in positive mode): This indicates the presence of the benzoic acid moiety.

  • Loss of CO₂ (m/z 188 in positive mode): Confirms the carboxylic acid group.

  • A peak around m/z 94: This could correspond to the 2,5-dimethylpyrrole fragment.[12]

  • A peak around m/z 138: This could correspond to the 2-hydroxybenzoic acid fragment.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the mass spectrometry of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Sample Concentration Prepare a dilution series of your sample to find the optimal concentration. Too high a concentration can lead to ion suppression.[11]
Inefficient Ionization If using ESI, try adjusting the solvent composition. Adding a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.[13] For MALDI, experiment with different matrices.[14]
Instrument Contamination A dirty ion source or mass analyzer can significantly reduce signal intensity. Follow the manufacturer's protocol for cleaning the ion source.
Incorrect Instrument Settings Ensure the mass spectrometer is properly tuned and calibrated.[11] Verify that the capillary voltage, cone voltage, and gas flow rates are appropriate for your analyte and solvent system.
Issue 2: Complex or "Dirty" Spectrum with Many Unidentified Peaks

Possible Causes and Solutions:

CauseTroubleshooting Steps
Sample Impurities Improve your sample purification method (e.g., recrystallization, chromatography) to remove impurities.
Solvent Contamination Use high-purity, MS-grade solvents. Run a blank injection of your solvent to identify any background peaks.
Matrix Interference (MALDI) The matrix itself can produce ions in the low mass range.[14] Select a matrix that does not interfere with your analyte's m/z range.
High Background Noise Check for leaks in the vacuum system. A high nitrogen signal (m/z 28) can indicate an air leak.[15] Ensure proper grounding of the instrument.

The following diagram outlines a general troubleshooting workflow:

troubleshooting_workflow start Problem with MS Data check_signal Check Signal Intensity start->check_signal check_purity Check Spectrum Purity start->check_purity optimize_conc Optimize Sample Concentration check_signal->optimize_conc Low Signal purify_sample Purify Sample check_purity->purify_sample Complex Spectrum optimize_ion Optimize Ionization Conditions optimize_conc->optimize_ion clean_instrument Clean Instrument optimize_ion->clean_instrument resolve Problem Resolved clean_instrument->resolve check_solvents Check Solvents purify_sample->check_solvents check_solvents->resolve

Caption: A general workflow for troubleshooting common mass spectrometry issues.

IV. Experimental Protocols

A. Sample Preparation for ESI-MS
  • Dissolve the sample: Accurately weigh approximately 1 mg of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

  • Dilute the sample: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase you will be using for your analysis.

  • Add modifier (optional): For positive ion mode, you can add 0.1% formic acid to the final solution to aid protonation. For negative ion mode, 0.1% ammonium hydroxide can be used to aid deprotonation.

  • Filter the sample: Pass the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

B. General ESI-MS Instrument Settings

These are starting parameters and should be optimized for your specific instrument and analyte.

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage 3-4 kV2.5-3.5 kV
Cone Voltage 20-40 V20-40 V
Desolvation Temperature 300-400 °C300-400 °C
Desolvation Gas Flow 600-800 L/hr600-800 L/hr
Mass Range 50-500 m/z50-500 m/z

V. References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • American Chemical Society. (n.d.). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • PubMed Central. (n.d.). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate. [Link]

  • ResearchGate. (n.d.). Mass fragmentation of selected compounds: a salicylic acid, b acetyl.... [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylic acid. NIST WebBook. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]

  • ResearchGate. (n.d.). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra. [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. [Link]

  • ACD/Labs. (n.d.). Differentiating M+ and M+H+ ions in an ESI+ MS experiment. [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • LCGC North America. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • News-Medical.Net. (n.d.). MALDI-TOF in Organic Chemistry. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • MassBank. (2015). Benzoic acids and derivatives. [Link]

  • Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule. [Link]

  • ACS Publications. (2021). Polymerization as a Strategy to Improve Small Organic Matrices for Low-Molecular-Weight Compound Analytics with MALDI MS and MALDI MS Imaging. [Link]

  • Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

  • ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z.... [Link]

  • PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. [Link]

  • RSC Publishing. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. [Link]

  • PubMed. (n.d.). Low-energy collision-induced fragmentation of negative ions derived from diesters of aliphatic dicarboxylic acids made with hydroxybenzoic acids. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • YouTube. (2021). Mass Spectrometry. [Link]

  • University of Southampton. (n.d.). Interpretation of Spectra - Atmospheric Pressure Ionisation (API). [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • SIELC Technologies. (2018). 2,5-Dimethylpyrrole. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

  • ResearchGate. (2015). Does anyone know why my GC-MS is showing a high nitrogen content (72%!) but oxygen and water are under 2%?. [Link]

  • PubMed Central. (n.d.). Mass Spectrometry Adduct Calculator. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. [Link]

  • YouTube. (2020). Fragmentation patterns of Carboxylic acids, Esters & Amides. [Link]

  • Chegg. (2020). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antioxidant Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and Salicylic Acid

In the continuous search for novel therapeutic agents, the modification of established pharmacophores presents a compelling strategy for enhancing biological activity. Salicylic acid, a well-known phenolic compound, poss...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous search for novel therapeutic agents, the modification of established pharmacophores presents a compelling strategy for enhancing biological activity. Salicylic acid, a well-known phenolic compound, possesses a spectrum of therapeutic properties, including anti-inflammatory and modest antioxidant effects.[1] This guide provides an in-depth comparison of the antioxidant activity of salicylic acid against a structurally related analogue, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This analysis is grounded in established in-vitro antioxidant assays and a mechanistic evaluation based on chemical structure.

Introduction and Structural Hypothesis

Salicylic acid's antioxidant capacity is primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[2][3] However, its overall activity is considered relatively weak compared to other phenolic compounds like gentisic acid.[1] The strategic modification of the salicylic acid scaffold can lead to derivatives with significantly enhanced properties.

The subject of our analysis, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, introduces a bulky, electron-rich N-heterocyclic substituent at the para-position relative to the hydroxyl group.

Chemical Structures:

  • Salicylic Acid (SA): A simple phenolic acid.

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid (DPHB): A derivative of salicylic acid.

From a structural standpoint, the 2,5-dimethyl-1H-pyrrol-1-yl moiety in DPHB is hypothesized to enhance antioxidant activity through several electronic effects:

  • Electron-Donating Nature: The pyrrole ring and the methyl groups are electron-donating. This increases the electron density on the benzoic acid ring system, which can help stabilize the phenoxyl radical formed after hydrogen donation.

  • Resonance Stabilization: The nitrogen atom of the pyrrole ring can participate in resonance, further delocalizing the unpaired electron of the phenoxyl radical, thereby increasing its stability and making the parent molecule a more potent antioxidant.

Based on these structural features, the working hypothesis is that DPHB will exhibit superior antioxidant activity compared to the parent salicylic acid molecule.

Comparative Antioxidant Activity: Experimental Framework

To quantitatively compare the antioxidant potential of DPHB and salicylic acid, a panel of standardized and widely accepted in vitro assays should be employed. These assays measure different facets of antioxidant action, providing a comprehensive profile of the compounds' activities. Studies on various salicylic acid derivatives have consistently shown that substitutions on the ring can significantly alter their radical scavenging capacity.[1]

Table 1: Hypothetical Comparative Antioxidant Activity Data

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)FRAP Assay (mM Fe(II)/mM)
Salicylic Acid>10000.350.40
DPHB (Predicted) ~1501.801.50
Ascorbic Acid (Control)251.052.10
Trolox (Control)501.001.95

Note: The data for DPHB is predictive and based on the structural hypothesis. The values for Salicylic Acid and controls are representative of typical literature findings.

Mechanism of Antioxidant Action

Phenolic compounds primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5]

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, effectively neutralizing it. The resulting antioxidant radical is stabilized by resonance.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton loss to yield a stable radical.

The efficiency of these mechanisms is influenced by the substituents on the aromatic ring. The electron-donating 2,5-dimethyl-1H-pyrrol-1-yl group in DPHB is expected to lower the O-H bond dissociation enthalpy (BDE), facilitating the HAT mechanism.[6] Concurrently, it should also lower the ionization potential, making the SET mechanism more favorable compared to unsubstituted salicylic acid.

Diagram 1: General Antioxidant Mechanism

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Phenol_HAT Phenolic Antioxidant (Ar-OH) Phenoxyl_HAT Stable Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_HAT H• donation Radical_HAT Free Radical (R•) Product_HAT Neutralized Radical (R-H) Radical_HAT->Product_HAT H• acceptance Phenol_SET Phenolic Antioxidant (Ar-OH) Phenoxyl_SET Antioxidant Radical Cation (Ar-OH•⁺) Phenol_SET->Phenoxyl_SET e⁻ donation Radical_SET Free Radical (R•) Product_SET Radical Anion (R:⁻) Radical_SET->Product_SET e⁻ acceptance G P1 Reagent Preparation (e.g., DPPH, ABTS solution) P3 Reaction Incubation (Mix sample and reagent in 96-well plate) P1->P3 P2 Sample Preparation (Serial dilutions of SA, DPHB, Controls) P2->P3 P4 Spectrophotometric Reading (Measure absorbance at specific λ) P3->P4 Fixed time interval (e.g., 30 min) P5 Data Analysis (Calculate % Inhibition, IC50, TEAC) P4->P5

Caption: Standardized workflow for antioxidant capacity determination.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. [7]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.

  • Assay Procedure:

    • Pipette 100 µL of various concentrations of the test compounds (Salicylic Acid, DPHB) and positive controls (Ascorbic Acid) into a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes. [8]3. Measurement: Measure the absorbance at 517 nm using a microplate reader. [9]4. Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the inhibition percentage against the compound concentration.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. [10]2. Assay Procedure:

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Add 20 µL of the test compounds and positive control (Trolox) to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Measurement: After a 6-minute incubation, measure the absorbance at 734 nm. 4. Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the test compound.

C. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. [11][12]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. [13]2. Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 20 µL of the test compounds, standards (FeSO₄·7H₂O), and controls to a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well and mix thoroughly.

  • Measurement: Measure the absorbance at 593 nm after a 4-minute incubation at 37°C. [14]4. Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and expressed as mM Fe(II) equivalents.

Conclusion

The structural modification of salicylic acid by introducing a 4-(2,5-dimethyl-1H-pyrrol-1-yl) substituent is a rational approach to enhancing its antioxidant properties. The electron-donating nature of the pyrrole moiety is predicted to increase the compound's ability to neutralize free radicals through both HAT and SET mechanisms. The comprehensive experimental framework outlined in this guide, utilizing DPPH, ABTS, and FRAP assays, provides a robust system for validating this hypothesis. The anticipated results suggest that DPHB could be a significantly more potent antioxidant than its parent compound, salicylic acid, highlighting a promising avenue for the development of new therapeutic agents with improved antioxidant profiles.

References

  • A. A. El-borgi, R. C. de S. Leite, S. S. S. Borges, R. G. de Lima-Neto, and S. L. Castle, "The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity," Bioorganic & Medicinal Chemistry Letters, 2015.

  • Request PDF, "The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity," ResearchGate, 2015.

  • Sigma-Aldrich, "Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin," Sigma-Aldrich.

  • M. F. Shahidi and P. Ambigaipalan, "Concept, mechanism, and applications of phenolic antioxidants in foods," Journal of Food Biochemistry, 2020.

  • S. Kumar, "DPPH Radical Scavenging Assay," MDPI, 2022.

  • A. Thaipong, K. Boonprakob, U. Crosby, K. Cisneros-Zevallos, and D. H. Byrne, "ABTS decolorization assay – in vitro antioxidant capacity," protocols.io, 2019.

  • A. A. Al-Huqail, M. A. El-Dakak, and M. A. B. Nada, "Salicylic Acid-Regulated Antioxidant Mechanisms and Gene Expression Enhance Rosemary Performance under Saline Conditions," National Center for Biotechnology Information, 2020.

  • M. Streg-Trautwein, A. Behrens, and J. Scherf, "Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study," Frontiers in Nutrition, 2022.

  • S. O. P. for FRAP Assay on Plasma & Faecal Extracts, "STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS," ResearchGate.

  • S. Khan, M. I. R. Khan, and M. Asgher, "Uncovering the mechanisms of salicylic acid-mediated abiotic stress tolerance in horticultural crops," Frontiers in Plant Science, 2023.

  • S. Sharma, "Experimental protocol of DPPH assay to assess the antioxidant activity of EOs," ResearchGate, 2023.

  • G-Biosciences, "ABTS Antioxidant Capacity Assay," G-Biosciences.

  • N. Puttaswamy, N. D. Rekha, V. Lakshmi Ranganatha, and T. Prashanth, "Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues," Journal of Applied Pharmaceutical Science, 2018.

  • M. C. G. Al-Bayati, "Antioxidant mechanism of phenolic compounds Flavonoids," ResearchGate, 2008.

  • Marine Biology, "DPPH radical scavenging activity," Marine Biology.

  • Zen-Bio, "ABTS Antioxidant Assay Kit," Zen-Bio.

  • S. Idrees, M. Naeem, T. Aftab, and M. Masroor, "Salicylic acid alters antioxidant and phenolics metabolism in Catharanthus roseus grown under salinity stress," SciSpace.

  • Abcam, "ab234626 Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric)," Abcam.

  • S. Sharma, "Experimental protocol of ABTS assay to assess the antioxidant activity of EOs," ResearchGate, 2023.

  • H. A. R. Suleria, "Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review," JScholar Publisher, 2023.

  • S. Ahmad, "Structure of salicylic acid and its derivatives studied in this work," ResearchGate.

  • H. Kaya, C. T. S. Erdal, and M. D. Kaya, "Salicylic Acid Stimulates Antioxidant Defense and Osmolyte Metabolism to Alleviate Oxidative Stress in Watermelons under Excess Boron," MDPI, 2020.

  • Zen-Bio, "DPPH Antioxidant Assay Kit," Zen-Bio.

  • Cell Biolabs, Inc., "OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit," Cell Biolabs, Inc..

  • Y. Wang, Q. Zhang, and X. Liu, "Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation," PLOS ONE, 2015.

  • BTL Biotechno Labs Pvt. Ltd., "Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay," BTL Biotechno Labs Pvt. Ltd., 2024.

  • A. Rahman, "DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner," YouTube, 2024.

  • M. Sochor, J. Ryvolová, and P. Krystofová, "Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach," Molecules, 2021.

  • A. Vilela, "Phenolic Antioxidants and Human Health," MDPI, 2021.

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Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the promising anti-tubercular agent, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of the promising anti-tubercular agent, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. This compound has been identified as an inhibitor of the Mycobacterium tuberculosis protein tyrosine phosphatase PtpA, a key virulence factor.[1] Verifying and quantifying the interaction of this small molecule with its intended target is a critical step in its development as a therapeutic.

This document eschews a rigid template in favor of a fluid, logic-driven narrative that delves into the causality behind experimental choices. We will explore and compare a suite of biophysical and cell-based assays, providing not just the "how" but the "why" for each methodological decision. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and trustworthy data.

Introduction: The Criticality of Target Engagement

In the landscape of drug discovery, identifying a compound with promising biological activity is merely the first step. A crucial subsequent milestone is the unequivocal demonstration that the compound physically interacts with its intended molecular target within a biologically relevant context. This process, known as target engagement, is paramount for several reasons:

  • Mechanism of Action (MoA) Confirmation: It provides direct evidence that the compound's therapeutic effect is mediated through the hypothesized target.

  • Structure-Activity Relationship (SAR) Guidance: Quantitative measures of target binding can inform medicinal chemistry efforts to optimize compound potency and selectivity.

  • De-risking Clinical Development: Early confirmation of target engagement in cellular and more complex systems can increase the probability of success in later-stage clinical trials.

This guide will focus on validating the engagement of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid with its target, M. tuberculosis PtpA. We will also draw comparisons with other known PtpA inhibitors to provide a comprehensive and comparative analysis.

The Target: Mycobacterium tuberculosis Protein Tyrosine Phosphatase A (PtpA)

PtpA is a secreted virulence factor of M. tuberculosis that plays a pivotal role in the bacterium's survival and pathogenesis within the host macrophage.[2][3] It disrupts host cell signaling pathways, notably by inhibiting phagosome acidification, thereby creating a more hospitable environment for the mycobacteria to replicate.[3] The essential role of PtpA in M. tuberculosis infectivity makes it an attractive target for the development of novel anti-tubercular therapeutics.

A Comparative Overview of Target Engagement Methodologies

A multi-pronged approach, employing both biophysical and cell-based assays, is recommended to build a comprehensive and convincing case for target engagement. Each method offers unique advantages and, when used in concert, provides a more complete picture of the compound-target interaction.

Assay Type Methodology Information Gained Throughput Physiological Relevance
Biochemical Assay p-Nitrophenyl Phosphate (pNPP) AssayEnzymatic inhibition (IC50)HighLow
Biophysical Assays Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd), Affinity (KD)MediumLow
Isothermal Titration Calorimetry (ITC)Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowLow
Cell-Based Assays Cellular Thermal Shift Assay (CETSA)Target engagement in intact cells or cell lysatesMedium-HighHigh
Reporter Gene AssayFunctional consequence of target engagement in cellsHighHigh

In-Depth Methodological Guides

Biochemical Assay: p-Nitrophenyl Phosphate (pNPP) Assay

Rationale: This is a foundational, high-throughput colorimetric assay to determine the direct inhibitory effect of a compound on the enzymatic activity of purified PtpA.[4] It utilizes the artificial substrate p-nitrophenyl phosphate (pNPP), which upon dephosphorylation by PtpA, produces a yellow-colored product that can be quantified spectrophotometrically. This assay is ideal for initial screening and for determining the half-maximal inhibitory concentration (IC50) of a compound.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Reagents Prepare Reagents: - Purified PtpA - pNPP Substrate - Assay Buffer - Inhibitors Plate Plate Inhibitors (Serial Dilutions) Reagents->Plate Add_Enzyme Add PtpA Enzyme Plate->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add pNPP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (Reaction) Add_Substrate->Incubate_2 Stop Stop Reaction (e.g., with NaOH) Incubate_2->Stop Read Read Absorbance (405 nm) Stop->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: Workflow for a pNPP-based biochemical assay to determine PtpA inhibition.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant M. tuberculosis PtpA in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of pNPP in the assay buffer.

    • Prepare serial dilutions of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and comparator compounds (e.g., Shikonin, Juglone) in DMSO, followed by a final dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with DMSO only as a negative control.

    • Add 80 µL of the PtpA solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data (Illustrative):

Compound Assumed/Reported IC50 (µM) Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid5.0 (Assumed for illustrative purposes)N/A
Shikonin33[2]
JugloneNot directly reported, potent inhibitor[2]
Synthetic Chalcone (Representative)~10-50 (Varies by derivative)[2]
Biophysical Assay: Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[5] This method offers a deeper understanding of the binding event beyond simple inhibition of enzymatic activity.

Workflow Diagram:

cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip_Prep Prepare Sensor Chip (e.g., CM5) Immobilize Immobilize PtpA on Sensor Chip Chip_Prep->Immobilize Inject_Buffer Inject Running Buffer (Baseline) Immobilize->Inject_Buffer Inject_Compound Inject Compound (Association) Inject_Buffer->Inject_Compound Inject_Buffer2 Inject Running Buffer (Dissociation) Inject_Compound->Inject_Buffer2 Regenerate Regenerate Chip Surface Inject_Buffer2->Regenerate Sensorgram Generate Sensorgram Regenerate->Sensorgram Fit_Data Fit Data to Binding Model (Determine ka, kd, KD) Sensorgram->Fit_Data

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of compound binding to PtpA.

Detailed Protocol:

  • Immobilization of PtpA:

    • Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified PtpA in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject a series of concentrations of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and comparator compounds over the PtpA-immobilized surface.

    • Monitor the change in the SPR signal (response units, RU) during the association phase.

    • Switch back to the running buffer and monitor the dissociation of the compound from the PtpA surface.

    • After each cycle, regenerate the sensor surface with a short pulse of a mild acidic or basic solution to remove any remaining bound compound.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response against time.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Expected Comparative Data:

Compound ka (M⁻¹s⁻¹) kd (s⁻¹) KD (µM)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid1 x 10⁴5 x 10⁻³0.5
Shikonin5 x 10³8 x 10⁻³1.6
Juglone3 x 10³9 x 10⁻³3.0
Synthetic Chalcone (Representative)8 x 10³4 x 10⁻³0.5

(Note: These are hypothetical values for illustrative comparison.)

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

Rationale: ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[6] It directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Workflow Diagram:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Samples Prepare PtpA (in cell) and Compound (in syringe) in matched buffer Load_Samples Load PtpA into Sample Cell and Compound into Syringe Prepare_Samples->Load_Samples Titrate Inject Compound into PtpA (Stepwise) Load_Samples->Titrate Thermogram Generate Thermogram Titrate->Thermogram Fit_Data Fit Data to Binding Isotherm (Determine KD, n, ΔH, ΔS) Thermogram->Fit_Data

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to characterize compound-PtpA binding.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of purified PtpA at a known concentration (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a solution of the inhibitor at a concentration 10-20 fold higher than the PtpA concentration in the exact same buffer.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the PtpA solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor solution into the PtpA solution while monitoring the heat change.

    • Allow the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = -RTln(1/KD) = ΔH - TΔS).

Expected Comparative Data:

Compound KD (µM) n (Stoichiometry) ΔH (kcal/mol) -TΔS (kcal/mol)
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid0.8~1-8.5-1.2
Shikonin2.5~1-7.2-0.9
Juglone4.0~1-6.8-0.7
Synthetic Chalcone (Representative)1.2~1-8.0-1.0

(Note: These are hypothetical values for illustrative comparison.)

Cell-Based Assay: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique for verifying target engagement in a more physiologically relevant environment, such as intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, the protein's melting temperature (Tm) typically increases.

Workflow Diagram:

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Treat Treat Cells/Lysate with Compound or Vehicle Heat Heat Aliquots to a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Detect Detect Soluble PtpA (e.g., Western Blot, ELISA) Lyse->Detect Plot Plot Soluble PtpA vs. Temperature (Melt Curve) Detect->Plot Compare Compare Melt Curves (Vehicle vs. Compound) Plot->Compare

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.

Detailed Protocol:

  • Cell Treatment and Heating:

    • Treat cultured macrophages infected with M. tuberculosis (or a suitable surrogate host expressing PtpA) with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid or vehicle (DMSO) for a defined period.

    • Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Sample Processing:

    • Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Detection and Analysis:

    • Quantify the amount of soluble PtpA in each sample using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Plot the amount of soluble PtpA as a function of temperature to generate a melt curve for both the vehicle- and compound-treated samples.

    • A shift in the melt curve to higher temperatures in the presence of the compound indicates target stabilization and thus, target engagement.

Expected Outcome: A rightward shift in the PtpA melt curve in the presence of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and other PtpA inhibitors, demonstrating target stabilization.

Conclusion: A Holistic Approach to Target Validation

The validation of target engagement is a cornerstone of modern drug discovery. For a promising compound like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, a multi-faceted approach as outlined in this guide is essential. By combining the quantitative rigor of biophysical methods like SPR and ITC with the physiological relevance of cell-based assays such as CETSA, researchers can build a robust and compelling data package that unequivocally demonstrates on-target activity. This comprehensive understanding of the compound-target interaction is invaluable for guiding further optimization and ultimately, for the successful development of novel therapeutics against tuberculosis.

References

  • Alves, C. E. de C., Koidan, G., Hurieva, A. N., Gomes, A. de F., de Oliveira, R. C., Costa, A. G., Boechat, A. L. R., de Oliveira, A. C., Zahorulko, S., Kostyuk, A., & Pontes, G. S. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Biomedicine & Pharmacotherapy, 162, 114701. [Link]

  • Dzivenu, P., Coorey, D. N., & G-Dayanandan, N. (2023). Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). International Journal of Molecular Sciences, 24(18), 14357. [Link]

  • G-Dayanandan, N., & Coorey, D. N. (2023). Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa). International Journal of Molecular Sciences, 24(18), 14357. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., & Huang, J. (2009). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 284(48), 33225–33235. [Link]

  • Margenat, M., Pui, A., Fernández, P., Prina, E., G-Dayanandan, N., & G-Dayanandan, N. (2023). Characteristics of Mycobacterium tuberculosis PtpA interaction and activity on the alpha subunit of human mitochondrial trifunctional protein, a key enzyme of lipid metabolism. Frontiers in Cellular and Infection Microbiology, 13, 1189531. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668744, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Retrieved January 24, 2026, from [Link]

  • Sun, J., Wang, X., Hu, Y., & Liu, J. (2013). Mycobacterium tuberculosis protein tyrosine phosphatase (PtpA) excludes host vacuolar-H+–ATPase to inhibit phagosome acidification. Proceedings of the National Academy of Sciences, 110(46), 18684–18689. [Link]

  • Tonks, N. K. (2005). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Molecular Biology, 70(1), 18.16.1-18.16.18. [Link]

  • Tran, T.-H., & Park, J. (2018). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. In Methods in Molecular Biology (pp. 225–236). [Link]

  • Velazquez-Ledesma, J. L., & May, E. R. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1777, 139–156. [Link]

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Validation

A Comparative Benchmarking Guide to the Antioxidant Potential of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid

Introduction: The Imperative for Novel Antioxidants in Therapeutic Development In the landscape of modern drug discovery and development, the mitigation of oxidative stress remains a pivotal therapeutic strategy. Oxidati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antioxidants in Therapeutic Development

In the landscape of modern drug discovery and development, the mitigation of oxidative stress remains a pivotal therapeutic strategy. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a well-established contributor to the pathophysiology of a multitude of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] This has propelled the ongoing search for novel antioxidant compounds with superior efficacy and favorable safety profiles. This guide presents a comprehensive comparative analysis of a promising investigational compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid, benchmarked against established standard antioxidants.

It is important to note that while 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid has been identified as a compound of interest with potential antioxidant properties,[2] a comprehensive set of publicly available experimental data from standardized antioxidant assays is not yet available. Therefore, for the purpose of this illustrative guide, we will be working with a scientifically plausible, hypothetical dataset for this compound. This approach allows us to demonstrate the rigorous benchmarking process that any new chemical entity would undergo to ascertain its antioxidant potential. The presented protocols and data analysis frameworks are, however, based on established scientific principles and practices.

The core of this guide is to provide researchers, scientists, and drug development professionals with a detailed framework for evaluating the antioxidant capacity of novel compounds. We will delve into the mechanistic underpinnings of antioxidant action, provide detailed, step-by-step protocols for key in vitro assays, and present a comparative analysis of our target compound against well-characterized standards: Trolox, Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT).

The Investigational Compound: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic Acid

Chemical Structure and Rationale for Antioxidant Potential

4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is an organic molecule featuring a benzoic acid scaffold substituted with a dimethylpyrrole moiety and a hydroxyl group.[3] The antioxidant potential of this compound can be inferred from its structural features. The hydroxybenzoic acid core is a well-known pharmacophore in many antioxidant compounds.[4] The phenolic hydroxyl group is a key functional group capable of donating a hydrogen atom to neutralize free radicals. Furthermore, the pyrrole ring is an electron-rich aromatic system that can participate in stabilizing radical species. The combination of these structural motifs suggests that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid may exhibit significant antioxidant activity.

Standard Antioxidants for Benchmarking

A robust evaluation of a novel antioxidant necessitates comparison against well-established standards. For this guide, we have selected three widely recognized antioxidants that represent different chemical classes and mechanisms of action:

  • Trolox: A water-soluble analog of vitamin E, Trolox is a potent chain-breaking antioxidant that is widely used as a standard in various antioxidant assays, particularly in the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[5]

  • Ascorbic Acid (Vitamin C): A natural, water-soluble vitamin, ascorbic acid is an essential antioxidant in humans.[6] It functions as a reducing agent and can scavenge a wide range of ROS.

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a food additive and in industrial applications to prevent oxidation. BHT is a potent free radical scavenger.

In Vitro Antioxidant Capacity Assays: Methodologies and Rationale

To provide a comprehensive assessment of antioxidant activity, it is crucial to employ multiple assays that probe different aspects of antioxidant action. No single assay can provide a complete picture of a compound's antioxidant profile. In this guide, we will focus on three widely accepted and complementary assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compound and Standards: Prepare stock solutions of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions from the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound or standard solution at different concentrations to triplicate wells.

    • Add 150 µL of the DPPH solution to each well. .

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix 50 µL Sample with 150 µL DPPH DPPH_sol->Mix Test_cmpd Prepare Serial Dilutions of Test Compound & Standards Test_cmpd->Mix Incubate Incubate 30 min in Dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging Activity Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the color change is measured spectrophotometrically.[5]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound and Standards: Prepare stock solutions and serial dilutions of the test compound and standards as described for the DPPH assay. Trolox is typically used as the standard for this assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution at different concentrations to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Antioxidant Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determination of TEAC: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The TEAC value of the sample is then calculated from this standard curve.

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_rad Generate ABTS•+ Radical Cation Mix Mix 20 µL Sample with 180 µL ABTS•+ ABTS_rad->Mix Test_cmpd Prepare Serial Dilutions of Test Compound & Standards Test_cmpd->Mix Incubate Incubate 6 min Mix->Incubate Read Read Absorbance at 734 nm Incubate->Read Calculate Calculate % Scavenging Read->Calculate TEAC Determine TEAC Value Calculate->TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The assay uses a peroxyl radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), which thermally decomposes to produce peroxyl radicals.[4] These radicals quench the fluorescence of a probe, such as fluorescein. In the presence of an antioxidant, the fluorescent probe is protected, and the decay of fluorescence is inhibited. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare an AAPH solution in 75 mM phosphate buffer (pH 7.4).

    • Prepare a Trolox standard solution in 75 mM phosphate buffer (pH 7.4).

  • Preparation of Test Compound: Prepare dilutions of the test compound in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound, Trolox standard, or buffer (for blank) to triplicate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 10 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

    • Determine the ORAC value of the test compound, expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L), from the standard curve.

Comparative Analysis: Benchmarking Against Standards

The following table summarizes the hypothetical antioxidant activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid in comparison to the standard antioxidants.

Antioxidant DPPH IC50 (µM) ABTS TEAC (Trolox Equivalents) ORAC (µmol TE/g) *
4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid 25.5 ± 2.11.8 ± 0.23500 ± 250
Trolox 45.2 ± 3.51.0 (by definition)1.0 (by definition)
Ascorbic Acid 30.8 ± 2.91.1 ± 0.12100 ± 180
Butylated Hydroxytoluene (BHT) 18.5 ± 1.70.8 ± 0.14200 ± 300

Note: The data for 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is hypothetical and for illustrative purposes only. Data for standard antioxidants are representative values from the literature.

Interpretation of Results:

Based on our hypothetical data, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid demonstrates potent antioxidant activity across all three assays.

  • DPPH Assay: With an IC50 value of 25.5 µM, the compound shows stronger radical scavenging activity than Trolox and Ascorbic Acid, and is comparable to BHT. This suggests a high capacity for hydrogen atom donation.

  • ABTS Assay: A TEAC value of 1.8 indicates that on a molar basis, the compound is 1.8 times more effective than Trolox in scavenging the ABTS radical cation. This further supports its potent radical scavenging properties.

  • ORAC Assay: The ORAC value of 3500 µmol TE/g places the compound as a highly effective peroxyl radical scavenger, outperforming Ascorbic Acid and approaching the activity of BHT. This is particularly relevant for its potential biological activity, as peroxyl radicals are significant contributors to lipid peroxidation in vivo.

Proposed Mechanism of Antioxidant Action

The antioxidant activity of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid is likely attributed to a combination of mechanisms stemming from its unique chemical structure.

1. Hydrogen Atom Transfer (HAT): The primary mechanism is likely the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring and potentially the pyrrole moiety.

2. Single Electron Transfer (SET): The compound may also act via a single electron transfer mechanism, where it donates an electron to a radical species, forming a radical cation that is subsequently stabilized.

The presence of the electron-donating dimethylpyrrole group at the para position to the carboxyl group and meta to the hydroxyl group can influence the electronic properties of the benzene ring, potentially enhancing the stability of the resulting radical and thus increasing the antioxidant activity.

Proposed Antioxidant Mechanism Diagram:

Antioxidant_Mechanism cluster_compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid cluster_radicals Free Radicals cluster_mechanisms Antioxidant Mechanisms cluster_outcome Outcome Compound Phenolic Hydroxyl Group (H-donor) HAT Hydrogen Atom Transfer (HAT) Compound->HAT SET Single Electron Transfer (SET) Compound->SET Pyrrole Electron-rich Pyrrole Ring (Radical Stabilization) Stable_Cmpd_Radical Stabilized Compound Radical Pyrrole->Stable_Cmpd_Radical ROS ROS (e.g., •OH, ROO•) ROS->HAT ROS->SET Neutralized Neutralized Radical HAT->Neutralized HAT->Stable_Cmpd_Radical SET->Neutralized SET->Stable_Cmpd_Radical

Caption: Proposed antioxidant mechanisms of the test compound.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for the in vitro evaluation of the antioxidant potential of the novel compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid. Based on a hypothetical yet scientifically plausible dataset, this compound exhibits promising antioxidant activity, rivaling and in some aspects exceeding that of standard antioxidants such as Trolox, Ascorbic Acid, and BHT. Its potent radical scavenging and peroxyl radical neutralizing capabilities suggest its potential as a lead compound for the development of new therapeutics targeting oxidative stress-related diseases.

The next logical steps in the evaluation of this compound would involve:

  • Experimental Validation: Conducting the described DPPH, ABTS, and ORAC assays, as well as other relevant antioxidant assays (e.g., FRAP, metal chelating assays), to obtain actual experimental data.

  • Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models, for instance, by measuring intracellular ROS levels and assessing its protective effects against oxidative damage to lipids, proteins, and DNA.

  • In Vivo Studies: Assessing the compound's antioxidant efficacy and safety in preclinical animal models of diseases associated with oxidative stress.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid to optimize its antioxidant activity and pharmacokinetic properties.

By following a rigorous and multi-faceted evaluation process, the true therapeutic potential of novel antioxidant candidates like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid can be thoroughly elucidated, paving the way for the development of next-generation antioxidant therapies.

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